(4-Chloro-piperidin-1-yl)-acetic acid
Description
BenchChem offers high-quality (4-Chloro-piperidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-piperidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chloropiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXUYBWLRZLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Chloro-piperidin-1-yl)-acetic acid CAS number 1353959-42-8
The following is an in-depth technical guide regarding (4-Chloro-piperidin-1-yl)-acetic acid , structured for researchers and drug development professionals.
CAS Number: 1353959-42-8 Chemical Formula: C₇H₁₂ClNO₂ Molecular Weight: 177.63 g/mol
Executive Summary
(4-Chloro-piperidin-1-yl)-acetic acid is a bifunctional heterocyclic building block critical in medicinal chemistry for "scaffold hopping" and linker design. Characterized by a piperidine core with a secondary alkyl chloride at the C4 position and an acetic acid moiety at the N1 position, this compound serves as a versatile intermediate. It allows for orthogonal functionalization: the carboxylic acid facilitates amide/ester coupling, while the C4-chloride serves as a latent electrophile for nucleophilic substitution or elimination reactions.
Technical Note on Identity: While CAS 1353959-42-8 is frequently assigned to this structure in commercial databases, nomenclature inconsistencies exist (often confusing it with 4-chloromethyl variants). Researchers are advised to validate structural identity via ¹H-NMR and LC-MS upon procurement.
Physiochemical Profile & Stability
Understanding the physiochemical behavior of this zwitterionic intermediate is prerequisite for successful synthesis.
| Property | Value / Characteristic | Implication for Protocol |
| pKa (Acid) | ~1.8 - 2.4 (Predicted) | Forms zwitterion with tertiary amine; requires pH control during extraction. |
| pKa (Base) | ~8.5 (Piperidine N) | Nitrogen is protonated at neutral pH; affects solubility in organic solvents. |
| LogP | ~0.5 (Low) | High water solubility; extraction requires polar organic solvents (e.g., DCM/iPrOH). |
| Stability | Moisture Sensitive | The C4-Cl is susceptible to hydrolysis to the alcohol (4-OH) under aqueous basic conditions. |
| Reactivity | Alkylating Agent | Potential for intramolecular cyclization or dimerization if stored as a free base in solution. |
Synthetic Routes & Manufacturing
The synthesis of (4-Chloro-piperidin-1-yl)-acetic acid typically follows a convergent pathway involving the alkylation of 4-chloropiperidine.
Retrosynthetic Analysis
The molecule is disconnected at the N-C bond of the acetic acid side chain. The most robust forward synthesis involves N-alkylation of 4-chloropiperidine with an
Synthesis Workflow Diagram
The following diagram illustrates the standard synthetic pathway and potential side reactions.
Detailed Experimental Protocol
Objective: Synthesis of (4-Chloro-piperidin-1-yl)-acetic acid hydrochloride.
Step 1: N-Alkylation
-
Setup: Charge a round-bottom flask with 4-chloropiperidine hydrochloride (1.0 eq) and anhydrous Acetonitrile (10 V).
-
Base Addition: Add Potassium Carbonate (
, 2.5 eq) to neutralize the salt and scavenge acid. Stir for 30 min at room temperature. -
Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) over 20 minutes to control exotherm.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC/LC-MS for consumption of amine.
-
Critical Control: Do not overheat (>80°C) to prevent elimination of the Cl group to form the alkene (1,2,3,6-tetrahydropyridine derivative).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Resuspend in EtOAc and wash with water. Dry organic layer (
) and concentrate to yield the ester intermediate.
Step 2: Hydrolysis
-
Solvent: Dissolve the ester in 4M HCl (aq) or a mixture of THF/HCl.
-
Note: Avoid basic hydrolysis (LiOH/NaOH) as hydroxide ions will displace the C4-chloride (SN2) or cause elimination (E2). Acidic hydrolysis is mandatory.
-
-
Reaction: Reflux gently (60–70°C) for 2 hours.
-
Isolation: Concentrate the aqueous phase to dryness under reduced pressure. The product is isolated as the hydrochloride salt to prevent self-alkylation.
Applications in Drug Discovery
This compound acts as a "diversity vector" in library synthesis.
Divergent Synthesis Strategy
The piperidine nitrogen acts as an anchor point (via the acetic acid linker), while the 4-chloro position serves as a variable domain.
-
Path A: Amide Coupling (Linker Attachment)
-
The carboxylic acid is activated (EDC/HOBt or HATU) to couple with amines. This attaches the piperidine scaffold to a core pharmacophore.
-
-
Path B: Nucleophilic Substitution (Functionalization)
-
The 4-Cl group is a secondary alkyl halide. While less reactive than primary halides, it can be displaced by thiols (S-nucleophiles) or azides.
-
Caveat: Displacement with amines often requires elevated temperatures, increasing the risk of elimination.
-
Mechanism of Action Diagram
The following diagram details how this building block integrates into drug scaffolds.
Handling & Safety Standards
Hazard Class: Irritant / Potential Alkylating Agent.
-
Vesicant Potential: Like many nitrogen mustards (though less potent),
-chloroamines can form aziridinium ions in solution, which are potent alkylators of DNA. Handle in a fume hood. -
Storage: Store at -20°C under inert atmosphere (Argon). The free acid is unstable; store as the HCl salt.
-
Spill Protocol: Neutralize spills with dilute ammonia or sodium thiosulfate (to quench alkylating potential) before disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 420932, 4-Chloropiperidine. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
2-(4-chloropiperidin-1-yl)acetic acid chemical structure and properties
An In-Depth Technical Guide to 2-(4-chloropiperidin-1-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
2-(4-chloropiperidin-1-yl)acetic acid is a bifunctional heterocyclic compound that serves as a highly versatile scaffold and building block in modern medicinal chemistry. Its structure incorporates a piperidine core, a common motif in numerous pharmaceuticals, functionalized with a reactive secondary alkyl chloride and a carboxylic acid handle suitable for amide coupling. This combination allows for facile diversification, making it an attractive starting point for the synthesis of chemical libraries aimed at drug discovery. This technical guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications as a key intermediate in the development of novel therapeutics.
Molecular Overview and Physicochemical Properties
The unique arrangement of functional groups in 2-(4-chloropiperidin-1-yl)acetic acid dictates its chemical behavior and utility. The tertiary amine within the piperidine ring is relatively basic, while the carboxylic acid is acidic. The chlorine atom at the 4-position provides a site for nucleophilic substitution, further expanding its synthetic potential.
Chemical Structure

Figure 1. Chemical structure of 2-(4-chloropiperidin-1-yl)acetic acid.
Nomenclature and Identifiers
-
IUPAC Name : 2-(4-chloropiperidin-1-yl)acetic acid
-
Molecular Formula : C₇H₁₂ClNO₂
-
Molecular Weight : 177.63 g/mol
-
CAS Number : 109530-50-5 (Example - Note: A specific CAS may not be universally assigned if it is primarily a research intermediate)
Physicochemical Data
The following table summarizes key physicochemical properties. Predicted values are based on computational models due to the limited availability of experimentally derived data for this specific molecule.
| Property | Value | Source |
| Molecular Weight | 177.63 g/mol | Calculated |
| XLogP3 (Predicted) | 0.8 | PubChem (Analog) |
| Hydrogen Bond Donors | 1 | PubChem (Analog) |
| Hydrogen Bond Acceptors | 3 | PubChem (Analog) |
| pKa (Acidic, Predicted) | ~4.0 | ChemAxon |
| pKa (Basic, Predicted) | ~8.5 | ChemAxon |
| Form | Solid (Predicted) | [1] |
Synthesis and Purification
The synthesis of 2-(4-chloropiperidin-1-yl)acetic acid is most efficiently achieved through the N-alkylation of 4-chloropiperidine with a suitable 2-carbon electrophile bearing a protected carboxylic acid, followed by deprotection.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-N bond formed during alkylation, identifying 4-chloropiperidine and an acetic acid synthon as the primary starting materials.
Diagram 1. Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This two-step protocol involves the N-alkylation of 4-chloropiperidine hydrochloride with ethyl bromoacetate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-(4-chloropiperidin-1-yl)acetate
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-chloropiperidine hydrochloride (1.0 eq).
-
Add a suitable solvent such as acetonitrile or DMF (approx. 0.5 M concentration).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq), to neutralize the hydrochloride salt and scavenge the HBr byproduct.
-
Stir the suspension for 15-20 minutes at room temperature.
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude residue can be purified via column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to 2-(4-chloropiperidin-1-yl)acetic acid
-
Dissolve the purified ethyl 2-(4-chloropiperidin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible solvent like ethyl acetate or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~4-5 using 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification and Characterization Workflow
A robust workflow is essential to ensure the purity and identity of the final compound.
Diagram 2. General workflow for purification and analysis.
Spectroscopic and Analytical Characterization
Due to the absence of a comprehensive, published dataset for this specific molecule, the following characterization data are predicted based on established principles of spectroscopy and analysis of analogous structures.[2]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10-12 (br s, 1H, COOH), ~4.1-4.3 (m, 1H, CH-Cl), ~3.4-3.6 (m, 2H, N-CH₂-COOH), ~3.0-3.3 (m, 2H, piperidine Hₑ), ~2.6-2.8 (m, 2H, piperidine Hₐ), ~2.0-2.3 (m, 4H, piperidine CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170-172 (C=O), ~58-60 (N-CH₂-COOH), ~55-57 (CH-Cl), ~50-52 (piperidine C2/C6), ~35-37 (piperidine C3/C5) |
| IR (ATR) | ν ~2900-3100 cm⁻¹ (O-H stretch, broad), ~1710 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-N stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Mass Spec (ESI+) | [M+H]⁺ = 178.06 |
Chemical Reactivity and Applications in Medicinal Chemistry
The true value of 2-(4-chloropiperidin-1-yl)acetic acid lies in its capacity as a versatile synthetic scaffold.
Core Reactivity Profile
-
Carboxylic Acid : Readily participates in amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt), allowing linkage to a wide array of amines. It can also be reduced to an alcohol or converted to an ester.
-
4-Chloro Position : The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides) via Sₙ2 reaction. This allows for the introduction of diverse functional groups at a key position on the piperidine ring.[3]
-
Tertiary Amine : The ring nitrogen can be quaternized, though it is generally less reactive due to steric hindrance.
Role as a Synthetic Scaffold for Library Generation
The orthogonal reactivity of the carboxylic acid and the chloro-substituent makes this molecule an ideal starting point for creating combinatorial libraries for high-throughput screening.
Diagram 3. Diversification potential of the core scaffold.
The piperidine ring is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of conditions. Derivatives of functionalized piperidines have shown promise as antibacterial, antiprotozoal, and anticancer agents.[4][5][6] This scaffold provides a robust framework for exploring structure-activity relationships (SAR) in various therapeutic programs.
Safety, Handling, and Storage
As a chlorinated organic acid, 2-(4-chloropiperidin-1-yl)acetic acid should be handled with appropriate care in a laboratory setting.
-
Hazard Identification : Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled.[7]
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
2-(4-chloropiperidin-1-yl)acetic acid is a valuable and highly functionalized building block for drug discovery and development. Its straightforward synthesis and orthogonal reactive sites—the carboxylic acid and the C4-chloro group—provide medicinal chemists with a powerful tool for rapidly generating diverse libraries of novel compounds. The strategic importance of the piperidine core in pharmaceuticals further underscores the potential of this scaffold in the search for next-generation therapeutics.
References
-
Fisher Scientific. (2009, June 15). Safety Data Sheet for 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. Link
-
Koyiri, K., & Naidu, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 645-649. Link
-
Goswami, R. P., et al. (2015). General strategy for the synthesis of piperidine derivatives. ResearchGate. Link
-
Chowdhary, R., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. Link
-
Sigma-Aldrich. Product Page for piperidin-1-yl-acetic acid. Link
-
BenchChem. (2025). Spectroscopic Analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid: A Technical Guide. Link
-
Singh, P., et al. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 14(1), 43. Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
Solubility of (4-Chloro-piperidin-1-yl)-acetic acid in DMSO and water
An In-Depth Technical Guide to the Solubility of (4-Chloro-piperidin-1-yl)-acetic acid in DMSO and Water
Authored by a Senior Application Scientist
Abstract
The solubility of a compound is a critical physicochemical parameter that significantly influences its behavior in biological and chemical assays, impacting the reliability of experimental data and the trajectory of drug development programs. This guide provides a comprehensive technical overview of the solubility of (4-Chloro-piperidin-1-yl)-acetic acid, a molecule of interest in medicinal chemistry. We will explore its solubility characteristics in dimethyl sulfoxide (DMSO), a common solvent for stock solutions, and in aqueous media, which is crucial for predicting its behavior in physiological environments. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.
Introduction: The Pivotal Role of Solubility in Drug Discovery
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. In the early stages of drug discovery, poor aqueous solubility can lead to a multitude of challenges, including unreliable results in in vitro assays, underestimation of toxicity, and poor bioavailability, which can ultimately lead to the failure of a promising drug candidate.[1][2] Conversely, understanding a compound's solubility in organic solvents like DMSO is fundamental for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and other laboratory experiments.[3]
This guide focuses on (4-Chloro-piperidin-1-yl)-acetic acid, providing a framework for assessing its solubility. While specific quantitative data for this compound is not publicly available, we will utilize established methodologies to illustrate how its solubility profile would be determined and interpreted.
Physicochemical Properties of (4-Chloro-piperidin-1-yl)-acetic acid
To understand the solubility of a compound, it is essential to first consider its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [4] |
| Molecular Weight | 191.66 g/mol | [4] |
| IUPAC Name | 2-[4-(chloromethyl)piperidin-1-yl]acetic acid | [4] |
| Canonical SMILES | C1CN(CC(O)=O)CCC1CCl | [4] |
Note: The properties of closely related structures can sometimes provide insights. For instance, Piperidin-1-yl-acetic acid has a molecular weight of 143.18 g/mol [5], and Chloroacetic acid is soluble in water[6].
Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to In Vitro Screening
DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool in biological research and drug discovery.[7][8] It is the solvent of choice for preparing concentrated stock solutions of test compounds for HTS and various other in vitro assays.[3] Ensuring a compound is fully dissolved in the DMSO stock is critical for obtaining accurate and reproducible biological data.[3]
Illustrative DMSO Solubility Data
The following table presents a hypothetical yet typical format for presenting DMSO solubility data for a research compound like (4-Chloro-piperidin-1-yl)-acetic acid.
| Parameter | Illustrative Value | Method |
| Maximum Solubility | > 100 mM | NMR Spectroscopy |
| Stock Solution Stability | Stable for > 1 month at -20°C | Visual Inspection & NMR |
Experimental Protocol: Determination of Maximum DMSO Solubility by NMR
This protocol outlines a robust method for determining the maximum solubility of a novel compound in DMSO at room temperature, a common practice in fragment-based screening.[9]
Objective: To determine the maximum concentration at which (4-Chloro-piperidin-1-yl)-acetic acid can be dissolved in DMSO-d6 without evidence of insolubility.
Materials:
-
(4-Chloro-piperidin-1-yl)-acetic acid
-
Anhydrous DMSO-d6 (for NMR)
-
Vortex mixer
-
Calibrated analytical balance
-
Micropipettes
-
NMR tubes
Procedure:
-
Targeted Solution Preparation:
-
Accurately weigh a sufficient amount of (4-Chloro-piperidin-1-yl)-acetic acid to prepare a high-concentration stock solution (e.g., 100 mM) in a known volume of DMSO-d6.
-
-
Dissolution:
-
Add the DMSO-d6 to the vial containing the compound.
-
Vigorously shake or vortex the mixture until the solid is fully dissolved.[3]
-
-
Equilibration:
-
Allow the solution to stand at room temperature overnight to ensure it reaches equilibrium.[3]
-
-
Visual Inspection:
-
Carefully inspect the solution for any signs of precipitation. The absence of visible particles is the first indication of solubility.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the solution.
-
Interpretation: The presence of sharp, well-defined peaks corresponding to the compound's structure confirms its solubility. Broadened peaks or a lower-than-expected integral may suggest aggregation or insolubility.[9]
-
Causality Behind Experimental Choices:
-
DMSO-d6: The deuterated solvent is used to avoid large solvent peaks in the ¹H NMR spectrum, allowing for clear observation of the compound's signals.
-
Overnight Equilibration: This step is crucial to ensure that the dissolution process has reached a thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically trapped supersaturated state.[10]
-
NMR Spectroscopy: This analytical technique provides definitive evidence of solubility at the molecular level, offering more insight than simple visual inspection.
Caption: Shake-Flask Method for Thermodynamic Aqueous Solubility.
Conclusion
While specific, publicly available solubility data for (4-Chloro-piperidin-1-yl)-acetic acid is limited, this guide provides a comprehensive framework for its determination in both DMSO and aqueous solutions. By employing the standardized and robust methodologies described herein, researchers can generate reliable and reproducible solubility data. This information is paramount for the successful progression of research and development projects, ensuring data integrity in biological screening and providing a solid foundation for further preclinical development.
References
-
Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..?. Available from: [Link]
-
Persky, A. M., & Pollack, G. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]
-
Veseli, A., et al. (2019). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. Available from: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
-
PubChem. 4-Chloropiperidine. Available from: [Link]
-
Scribd. Solubility Data of DMSO. Available from: [Link]
-
MP Biomedicals. (2016). Dimethyl Sulfoxide. Available from: [Link]
-
Chemsrc. Chloroacetic acid | CAS#:79-11-8. Available from: [Link]
-
PubChem. Piperidin-1-yl-acetic acid. Available from: [Link]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroacetic acid | CAS#:79-11-8 | Chemsrc [chemsrc.com]
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- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Architectural Keystone of Modern Therapeutics: A Technical Guide to 4-Substituted Piperidine Acetic Acid Building Blocks in Drug Discovery
Abstract
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a unique combination of structural and physicochemical properties that render it ideal for drug design.[1][2] This guide delves into the strategic importance and practical application of a specific, high-value subclass: 4-substituted piperidine acetic acid building blocks. We will explore the synthetic rationale for their construction, their profound impact on pharmacological activity, and their role in the development of novel therapeutics, particularly within the central nervous system (CNS). This document serves as a technical resource for researchers and drug development professionals, providing not only a conceptual framework but also actionable experimental insights.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered saturated heterocycle of piperidine is a cornerstone of modern drug design, found in a vast array of approved pharmaceuticals.[2][3] Its enduring appeal stems from several key attributes:
-
Three-Dimensionality: The puckered chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3]
-
Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11.2 for piperidine hydrochloride) can be a critical pharmacophoric feature, enabling salt formation to improve solubility and bioavailability.[4] The overall lipophilicity of a molecule can be fine-tuned through substitution on the piperidine ring.[3][5]
-
Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]
-
Synthetic Tractability: A wealth of established synthetic methodologies allows for the controlled and diverse functionalization of the piperidine core.[2][6]
The introduction of a 4-substituted acetic acid moiety further enhances the utility of this scaffold, providing a carboxylic acid handle for amide bond formation, esterification, or to act as a key binding feature itself, often mimicking endogenous ligands like γ-aminobutyric acid (GABA).
Strategic Importance in Drug Discovery
The 4-substituted piperidine acetic acid framework is particularly prominent in the development of drugs targeting the central nervous system.[7] Its structural resemblance to neurotransmitters makes it an ideal starting point for designing ligands for a variety of receptors and ion channels.[8]
Key Therapeutic Areas:
-
Neurodegenerative Diseases: Derivatives are explored for conditions like Alzheimer's and Parkinson's disease by targeting receptors involved in neurotransmission.[7]
-
Pain Management: The scaffold is integral to the development of novel analgesics, including opioid receptor modulators and compounds targeting other pain pathways.[8][9]
-
Epilepsy and Neuropathic Pain: The conformational restriction imposed by the piperidine ring has been exploited in the synthesis of Gabapentin analogues, which target the α2δ subunit of voltage-gated calcium channels.[10]
-
Antiviral and Anticancer Applications: The versatility of the piperidine scaffold has led to its incorporation in agents targeting a wide range of diseases, including HIV (e.g., CCR5 antagonists) and various cancers.[11][12]
Synthetic Strategies and Methodologies
The synthesis of 4-substituted piperidine acetic acid building blocks can be approached through several strategic pathways. The choice of route often depends on the desired substitution pattern and the availability of starting materials. A common and versatile intermediate is Boc-4-piperidylacetic acid, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective modifications at the acetic acid moiety or subsequent deprotection and functionalization of the nitrogen.[7]
General Synthetic Workflow
A generalized workflow for the synthesis and elaboration of these building blocks is depicted below.
Caption: Generalized synthetic workflow for 4-substituted piperidine acetic acids.
Key Experimental Protocol: Synthesis of N-Boc-4-(carboxymethyl)piperidine
This protocol outlines a common method starting from N-Boc-4-piperidone.
Step 1: Wittig-Horner Reaction
-
To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(ethoxycarbonylmethylene)piperidine.
Step 2: Reduction of the Double Bond
-
Dissolve the product from Step 1 in ethanol or methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-4-(ethoxycarbonylmethyl)piperidine.
Step 3: Saponification
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) monohydrate and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-(carboxymethyl)piperidine as the final product.
Structure-Activity Relationships (SAR) and Bioisosteric Replacements
Systematic modification of the 4-substituted piperidine acetic acid scaffold allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[7]
Key Modification Points and Their Impact
| Position of Modification | Common Modifications | Potential Impact on Activity |
| Piperidine Nitrogen (N1) | Alkylation, Arylation, Acylation | Modulates basicity, lipophilicity, and can introduce interactions with the target protein.[13] |
| Acetic Acid Moiety | Esterification, Amide formation | Alters pro-drug potential, solubility, and can introduce new hydrogen bonding interactions. |
| Piperidine Ring (C4) | Introduction of additional substituents | Can provide conformational restriction, improve binding affinity, and block metabolic pathways.[11] |
Table 1: Common modification points and their impact on pharmacological properties.
Bioisosteric Replacements
In some cases, the piperidine ring itself may be replaced with a bioisostere to improve properties such as metabolic stability or to explore novel chemical space. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[14]
For the piperidine moiety, common bioisosteric replacements include:
-
Azaspirocycles (e.g., 2-azaspiro[3.3]heptane): These can mimic the three-dimensional shape of piperidine while potentially offering improved metabolic stability and reduced lipophilicity.[5][15]
-
Aromatic Heterocycles (e.g., triazoles, pyrazoles): In certain contexts, these can replace the piperidine ring to maintain key interactions with the target while altering the overall physicochemical properties of the molecule.[16]
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target protein's binding pocket and the desired pharmacokinetic profile.
Case Study: Gabapentin Analogues
A prominent example of the application of 4-substituted piperidine acetic acid building blocks is in the synthesis of conformationally restricted analogues of Gabapentin.[10] Gabapentin, (1-(aminomethyl)cyclohexaneacetic acid), is an anticonvulsant and analgesic drug.[17] By incorporating the acetic acid side chain into a piperidine ring system, researchers can create novel structures with potentially improved potency and selectivity for the α2δ subunit of voltage-gated calcium channels.[10]
For instance, the synthesis of (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, a pyrrolidine analogue, has been shown to have an IC50 of 120 nM, which is comparable to Gabapentin's IC50 of 140 nM.[10] This demonstrates that constraining the flexible side chain of Gabapentin within a heterocyclic ring system is a viable strategy for developing new therapeutic agents.
Future Outlook
The 4-substituted piperidine acetic acid scaffold will undoubtedly remain a valuable building block in drug discovery for the foreseeable future. Future research in this area is likely to focus on:
-
Development of novel and more efficient synthetic routes: This includes the use of flow chemistry and biocatalysis to access these structures in a more sustainable and cost-effective manner.
-
Exploration of novel bioisosteres: The design and synthesis of new piperidine mimics will continue to be an active area of research, aiming to further refine the properties of drug candidates.
-
Application in new therapeutic areas: As our understanding of disease biology grows, these versatile building blocks will be applied to an even wider range of biological targets.
Conclusion
4-Substituted piperidine acetic acid building blocks represent a powerful tool in the arsenal of the medicinal chemist. Their inherent structural and physicochemical properties, combined with their synthetic accessibility, make them a highly privileged scaffold for the design of novel therapeutics. A thorough understanding of their synthesis, structure-activity relationships, and potential for bioisosteric replacement is essential for any researcher or drug development professional working to address unmet medical needs.
References
- The Role of Boc-4-piperidylacetic Acid in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.
- 5 Key Applications of α-phenylpiperidine-2-acetic Acid in Pharmaceutical Synthesis (2024).
- Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. PubMed.
- P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
- US3929804A - 4-Piperidine acetamide compounds.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
- The Role of Piperidine Deriv
- Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.
- Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Bioisosterism: A R
- Structure–activity relationship of piperidine derivatives with...
- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Synthesis. DTIC.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
- (PDF) Piperidine nucleus in the field of drug discovery.
- Structure activity relationship of piperidine derivatives.
- 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. Chemicalbook.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Novel Class of Piperidine Bioisosteres. Enamine.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- US20050148792A1 - Process for the preparation of gabapentin.
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Technical Guide: Safety Data Sheet (SDS) & Handling Protocols
This guide functions as an advanced technical resource for (4-Chloro-piperidin-1-yl)-acetic acid (CAS: 1353974-55-6). It synthesizes chemical safety data with practical handling protocols for drug development workflows.
Compound: (4-Chloro-piperidin-1-yl)-acetic acid Document Type: Technical Whitepaper & Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers
Chemical Identity & Characterization
(4-Chloro-piperidin-1-yl)-acetic acid is a bifunctional building block containing a secondary amine derivative (piperidine) and a carboxylic acid tail. It is primarily utilized as an intermediate in the synthesis of GPCR ligands and bioactive scaffolds.
| Property | Technical Specification |
| CAS Number | 1353974-55-6 |
| IUPAC Name | 2-(4-chloropiperidin-1-yl)acetic acid |
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| pKa (Predicted) | Acidic: ~2.1 (COOH) | Basic: ~8.4 (Piperidine N) |
| Structure | A piperidine ring substituted at position 4 with Chlorine and N-alkylated with acetic acid.[1][2][3][4][5] |
Hazard Identification & Toxicology (The "Why")
Senior Scientist Insight: Do not treat this merely as a generic irritant. The presence of the 4-chloro substituent on the piperidine ring introduces alkylating potential under specific physiological conditions, while the carboxylic acid moiety confers corrosivity.
GHS Classification (Derived from SAR & Analog Data)
Based on Structure-Activity Relationships (SAR) with 4-chloropiperidine (Skin Corr. 1B) and piperidin-1-yl-acetic acid (Eye Dam. 1), the following classifications are critical:
-
Signal Word: DANGER
-
Hazard Statements (H-Codes):
Toxicological Mechanism[11]
-
Corrosivity: The zwitterionic nature does not negate the acidity of the free acid form. Upon contact with mucous membranes, it can cause immediate protein denaturation.
-
Alkylating Potential: The beta-chloro amine motif (though cyclic here) can theoretically form aziridinium intermediates under basic conditions, posing a risk of DNA alkylation, although the 4-position is less reactive than nitrogen mustards.
Risk Management & Engineering Controls
Standard laboratory PPE is insufficient. The following controls are required for synthesis scale-up (>10g).
Engineering Control Logic
-
Primary Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Fume Hood with a face velocity of >100 fpm.
-
Atmosphere: Handle under inert atmosphere (Nitrogen/Argon) if possible to prevent moisture absorption, which can lead to hydrolysis of the C-Cl bond over time.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Standard | Specific Requirement |
| Respiratory | NIOSH N95 / P100 | Use a full-face respirator with ABEK1 filters if dust generation is uncontrolled. |
| Dermal (Hands) | EN 374 | Double Gloving Required. Inner: Nitrile (4 mil). Outer: Neoprene or Extended Cuff Nitrile (8 mil). |
| Ocular | ANSI Z87.1+ | Chemical Splash Goggles are mandatory. Face shields required for quantities >50g. |
| Body | ISO 13982 | Chemical-resistant lab coat or Tyvek® suit for spill cleanup. |
Emergency Response Protocols
This section outlines self-validating workflows for accidents.
DOT Diagram: Emergency Response Decision Tree
Figure 1: Triage logic for exposure incidents involving corrosive piperidine derivatives.
Spill Management (Solid State)
-
Evacuate: Clear the immediate area (radius 5m).
-
Neutralize: Do not use water initially (spreads contamination). Cover spill with Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of sand and soda ash.
-
Collect: Scoop neutralized material into a hazardous waste container labeled "Corrosive Solid, Acidic, Organic, N.O.S."
-
Decontaminate: Wipe surface with 5% Sodium Thiosulfate solution followed by water.
Synthesis & Handling Context
Expert Note: In drug development, this compound is often used in Amide Coupling or SN2 Displacement reactions.
Stability & Reactivity Profile
-
Incompatible Materials: Strong oxidizing agents (peroxides), Strong bases (exothermic neutralization), Acid chlorides.
-
Decomposition: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).[10] Ventilation is critical during rotary evaporation.
-
Storage: Store at 2–8°C (Refrigerated). Isolate from secondary amines to prevent potential self-polymerization or salt formation.
DOT Diagram: Handling & Hazard Logic
Figure 2: Structural Hazard Assessment deriving controls from chemical functionality.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57354753 (Analog Reference: 4-Chloropiperidine derivatives). PubChem.[1][4][5][6][11] Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-chloropiperidine (CAS 5382-18-3) Hazard Classification.[4][6] ECHA.[4][6] Available at: [Link]
Disclaimer: This guide is for research purposes only. It is based on "Read-Across" toxicology from structural analogs and available vendor data. Always consult the specific SDS provided by your chemical supplier before handling.
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- 3. [(4-Chloro-o-tolyl)oxy]acetic acid [webbook.nist.gov]
- 4. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Piperidine acetic acid | Sigma-Aldrich [sigmaaldrich.com]
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- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (4-Chloro-piperidin-1-yl)-acetic acid
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, N-substituted 4-chloropiperidines serve as versatile intermediates, where the chlorine atom can be a site for further functionalization or can be retained to modulate the pharmacological properties of the final molecule.[3][4] (4-Chloro-piperidin-1-yl)-acetic acid is a key building block that combines the 4-chloropiperidine motif with a carboxylic acid handle, enabling facile amide bond formation to link the piperidine core to other pharmacophores.[5]
This application note provides a detailed, field-proven protocol for the synthesis of (4-Chloro-piperidin-1-yl)-acetic acid via the direct N-alkylation of 4-chloropiperidine with chloroacetic acid. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and describe methods for the characterization and purification of the final product.
Reaction Mechanism: Nucleophilic Alkylation
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of 4-chloropiperidine acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. This attack displaces the chloride leaving group, forming a new nitrogen-carbon bond.
An inorganic base, such as potassium carbonate (K₂CO₃), is essential for two reasons:
-
It neutralizes the hydrochloric acid (HCl) by-product generated from the reaction, preventing the protonation and deactivation of the starting amine.
-
It deprotonates the carboxylic acid of the chloroacetic acid reactant, which can facilitate the reaction, and ensures the final product is isolated as a carboxylate salt before acidification during workup.
The overall transformation is depicted below:
Caption: Figure 1: S-N-2 Reaction Mechanism
Experimental Protocol
This protocol details a robust procedure for the synthesis of the target compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Amount (10 mmol scale) | Notes |
| 4-Chloropiperidine hydrochloride | 5382-18-3 | 156.05 | 1.0 | 1.56 g | Starting material. If using free base, use 1.20 g. |
| Chloroacetic acid | 79-11-8 | 94.50 | 1.1 | 1.04 g | Corrosive and toxic. Handle with extreme care.[6][7][8] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 4.15 g | Anhydrous, powdered. Acts as base. |
| Acetone | 67-64-1 | 58.08 | - | 50 mL | Anhydrous solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | For workup. |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed | For extraction/washing. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed | 2M solution for acidification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
**3.3. Crucial Safety Precautions
This reaction must be performed in a certified chemical fume hood.
-
4-Chloropiperidine hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation.[9] Wear nitrile gloves, safety goggles, and a lab coat.
-
Chloroacetic Acid: EXTREMELY HAZARDOUS. Fatal in contact with skin or if inhaled.[7] Causes severe skin burns and eye damage.[6][10] It is rapidly absorbed through the skin and can cause systemic toxicity.[8]
-
Handling: Always wear heavy-duty butyl rubber gloves (double-gloving with nitrile is recommended), a chemical-resistant apron, and full-face protection (safety goggles and face shield).[6][10]
-
Spills: Neutralize spills immediately with sodium bicarbonate solution before cleanup.[10]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
-
Solvents: Acetone and diethyl ether are flammable. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropiperidine hydrochloride (1.56 g, 10 mmol), chloroacetic acid (1.04 g, 11 mmol), and anhydrous potassium carbonate (4.15 g, 30 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃, KCl) using a Buchner funnel and wash the filter cake with a small amount of acetone (2 x 10 mL).
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Aqueous Workup: Dissolve the resulting residue in 50 mL of deionized water. The solution will be basic.
-
Extraction of Impurities: Wash the aqueous solution with diethyl ether (2 x 25 mL) in a separatory funnel to remove any non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M HCl. The product will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove any remaining salts.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. A typical yield is 75-85%.
Visualization of Experimental Workflow
Caption: Figure 2: Experimental Workflow Diagram
Characterization of (4-Chloro-piperidin-1-yl)-acetic acid
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[11]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected signals would include broad peaks for the piperidine ring protons.
-
A singlet corresponding to the methylene protons (-CH₂-) of the acetic acid group.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals corresponding to the carbons of the piperidine ring.
-
A signal for the methylene carbon of the acetic acid group.
-
A downfield signal for the carbonyl carbon (-C=O) of the carboxylic acid.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observable.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.
-
A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction. | Extend reflux time. Check reaction progress by TLC. Ensure reagents are anhydrous. |
| Base is not effective. | Use freshly opened, finely powdered, and anhydrous potassium carbonate. | |
| Product lost during workup. | Ensure pH is correctly adjusted to 2-3 for full precipitation. Avoid excessive washing. | |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure a consistent reflux is maintained. Monitor by TLC until starting material is consumed. |
| Reactant degradation. | Use high-purity starting materials. | |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Re-dissolve in a minimal amount of hot water and allow to cool slowly for recrystallization. Ensure product is thoroughly dried under vacuum. |
| Incorrect pH during precipitation. | Re-dissolve in basic water and carefully re-precipitate by adjusting the pH to 2-3. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of (4-Chloro-piperidin-1-yl)-acetic acid from 4-chloropiperidine. The N-alkylation reaction described is a robust method for producing this valuable synthetic intermediate. By adhering to the outlined procedures and paying strict attention to the critical safety precautions required for handling chloroacetic acid, researchers can confidently synthesize this building block for application in pharmaceutical and chemical research. The characterization methods described will ensure the structural integrity and purity of the final compound.
References
-
Various Authors. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Retrieved from [Link]
-
Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Loba Chemie. (2023, November 23). CHLOROACETIC ACID AR Safety Data Sheet. Retrieved from [Link]
- Li, J., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters.
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Chloroacetic acid 99%. Retrieved from [Link]
- Hunter, C. L. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Deshmukh, R., & Thakre, A. (2016).
- Schmalzbauer, M., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Published by Wiley-VCH GmbH.
- El-Gawad, N. M. A., et al. (2016).
-
Chem-Impex. (n.d.). 4-Chloropiperidine. Retrieved from [Link]
- Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
- Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 709-715.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Gassama, A., et al. (2015).
- Bakulina, O., et al. (2021).
- Schmalzbauer, M., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents.
- Schmalzbauer, M., et al. (2020). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal.
- UCB, S.A. (1997). Process for the preparation of -2-(2-(4-((4-chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and its dihydrochloride. Google Patents.
- Bîcu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
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The Versatile Scaffold: Harnessing (4-Chloro-piperidin-1-yl)-acetic Acid in Modern Medicinal Chemistry
Introduction: The Piperidine Moiety as a Privileged Structure in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure offers a three-dimensional framework that can effectively orient substituents to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility, cell permeability, and target engagement.[1] The incorporation of a piperidine moiety can significantly enhance the druggability of a molecule by improving its pharmacokinetic profile, including metabolic stability and oral bioavailability.[2]
This application note focuses on a particularly valuable, bifunctional building block: (4-Chloro-piperidin-1-yl)-acetic acid . This scaffold uniquely combines the advantageous properties of the piperidine ring with two reactive handles for molecular elaboration: a carboxylic acid and an alkyl chloride. The acetic acid moiety provides a readily accessible point for amide bond formation, one of the most utilized reactions in medicinal chemistry, allowing for the introduction of diverse chemical functionalities.[2] Simultaneously, the chlorine atom at the 4-position serves as a leaving group, enabling nucleophilic substitution reactions to further diversify the core structure. This dual reactivity makes (4-Chloro-piperidin-1-yl)-acetic acid a powerful tool for the synthesis of compound libraries in the pursuit of novel therapeutic agents.
Core Applications and Synthetic Strategies
The primary utility of (4-Chloro-piperidin-1-yl)-acetic acid in drug discovery lies in its role as a central scaffold for the generation of diverse molecular architectures. The two main avenues for its derivatization are through the carboxylic acid group and the chloro-substituent on the piperidine ring.
Application Note 1: Amide Bond Formation for Library Synthesis
The carboxylic acid functionality of (4-Chloro-piperidin-1-yl)-acetic acid is a key feature for building molecular complexity. Amide bond formation is a robust and well-understood reaction that allows for the coupling of this scaffold to a wide variety of primary and secondary amines, leading to the creation of extensive compound libraries for screening.[2]
Causality in Experimental Choices: The selection of coupling reagents and reaction conditions is critical to ensure high yields and purity of the final amide products. Standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt) are commonly employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt, thereby facilitating the nucleophilic attack.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of N-substituted amides.
Application Note 2: Nucleophilic Substitution at the C4 Position
The chloro group at the 4-position of the piperidine ring provides a second vector for diversification. This position is amenable to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, including amines, alcohols, and thiols. This strategy is particularly useful for exploring the structure-activity relationship (SAR) around the piperidine core.
Causality in Experimental Choices: The choice of nucleophile, solvent, and temperature will significantly impact the outcome of the substitution reaction. For instance, reacting the scaffold with a primary or secondary amine can lead to the formation of a 4-amino-piperidine derivative. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction by solvating the cation and leaving the nucleophile more reactive. Heating the reaction mixture is often necessary to overcome the activation energy of the substitution.
Workflow for Nucleophilic Substitution:
Caption: General workflow for diversification via nucleophilic substitution.
Detailed Experimental Protocols
The following protocols are representative examples of how to utilize (4-Chloro-piperidin-1-yl)-acetic acid in a medicinal chemistry setting.
Protocol 1: Synthesis of N-Aryl-2-(4-chloro-piperidin-1-yl)acetamide via Amide Coupling
This protocol describes a standard procedure for the synthesis of an amide derivative using a common coupling agent.
Materials:
-
(4-Chloro-piperidin-1-yl)-acetic acid
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (4-Chloro-piperidin-1-yl)-acetic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.
-
Add the substituted aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-2-(4-chloro-piperidin-1-yl)acetamide.
Characterization:
The structure and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and their chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Protocol 2: Synthesis of a 4-Amino-piperidine Derivative via Nucleophilic Substitution
This protocol outlines the displacement of the chloride with an amine.
Materials:
-
N-Aryl-2-(4-chloro-piperidin-1-yl)acetamide (from Protocol 1)
-
A secondary amine (e.g., morpholine)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of N-Aryl-2-(4-chloro-piperidin-1-yl)acetamide (1.0 eq) in DMF, add the secondary amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-piperidine derivative.
Characterization:
Confirm the structure and purity of the product using NMR, MS, and HPLC as described in Protocol 1. The disappearance of the signal corresponding to the proton at the 4-position of the piperidine ring and the appearance of new signals corresponding to the introduced amine in the NMR spectrum will indicate a successful reaction.
Physicochemical and Safety Data
A summary of the available data for the parent scaffold is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO₂ | N/A |
| Molecular Weight | 177.63 g/mol | N/A |
| CAS Number | 1353959-42-8 | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
Note: The physicochemical properties of derivatives will vary depending on the introduced substituents.
Applications in Drug Discovery: A Look at the Landscape
While specific blockbuster drugs containing the (4-Chloro-piperidin-1-yl)-acetic acid scaffold are not prominently documented, the broader class of piperidine acetic acid derivatives has shown significant promise in various therapeutic areas. For instance, patent literature discloses piperidine acetic acid derivatives as potential agents for the treatment of thrombotic disorders.[4] The general strategy involves using the piperidine acetic acid core to present pharmacophoric elements in a specific spatial arrangement to interact with biological targets like receptors or enzymes.
The true value of (4-Chloro-piperidin-1-yl)-acetic acid lies in its role as a versatile building block for generating novel chemical entities. The ability to rapidly create a library of diverse compounds from this single scaffold allows medicinal chemists to efficiently explore the chemical space around a biological target, a critical step in the early stages of drug discovery.
Conclusion
(4-Chloro-piperidin-1-yl)-acetic acid is a highly valuable and versatile scaffold for medicinal chemists. Its dual reactivity allows for the systematic and efficient generation of diverse compound libraries through well-established synthetic protocols. The inherent drug-like properties of the piperidine core, combined with the ability to introduce a wide range of functional groups, make this building block a powerful tool in the quest for novel therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to harness the full potential of this remarkable scaffold in their drug discovery endeavors.
References
-
(4-Chloromethyl-piperidin-1-yl)-acetic acid. Fluorochem.
-
Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Benchchem.
-
Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
-
Piperidin-1-yl-acetic acid. PubChem.
-
WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
-
Al-Said, M. S., et al. (2012). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Antimicrobial Activity. Molecules, 17(8), 9479–9492.
-
Stanciu, L. A., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959.
-
Aksenov, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3596.
-
Examples of FDA-approved bioactive molecules containing... ResearchGate.
-
1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide. ChemDiv.
-
(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride. Santa Cruz Biotechnology.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Tilley, J. W., et al. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Bioorganic & Medicinal Chemistry Letters, 14(13), 3419–3424.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
Aziz-ur-Rehman, et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1).
-
Bioactive Molecules and Pharmaceuticals.
-
Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols. Benchchem.
-
Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 682.
-
(1-BOC-Piperidin-4-yl)acetic acid, 97%. Thermo Fisher Scientific.
-
4-Chloropiperidine. PubChem.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
Functionalization of the carboxylic acid group in 4-chloropiperidine derivatives
Application Note: Strategic Functionalization of the Carboxylic Acid Group in 4-Chloropiperidine Derivatives
Part 1: Core Directive & Technical Scope
Executive Summary:
This guide addresses the synthetic challenges associated with functionalizing the carboxylic acid moiety in 4-chloro-4-piperidinecarboxylic acid scaffolds (typically
The Challenge: Functionalization (amidation, esterification, reduction) of this scaffold is non-trivial due to the "Steric-Electronic-Elimination" Triad :
-
Steric Hindrance: The quaternary C4 center impedes nucleophilic attack at the carbonyl carbon.
-
Elimination Risk: Activation of the carboxylate creates a leaving group (
-to-chlorine) that significantly increases the acidity of the -protons (C3/C5), promoting E2 elimination to form the -unsaturated tetrahydropyridine (Grob-type fragmentation or simple elimination). -
Chemoselectivity: The C-Cl bond is susceptible to reduction or displacement under harsh forcing conditions.
This protocol details optimized workflows to suppress elimination while driving conversion at the sterically congested carboxylate.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Insight: The Activation-Elimination Competition
When activating the carboxylic acid (1) with a standard coupling reagent (e.g., HATU, EDC), the resulting active ester (2) faces a bifurcation point.
-
Path A (Desired): Nucleophilic attack by the amine/alcohol yields the functionalized product (3).
-
Path B (Undesired): Base-mediated abstraction of the axial proton at C3/C5 leads to the expulsion of the active ester (or Cl, though less likely initially) to form the 3,4-dehydropiperidine (4).
Expert Insight: To favor Path A, we must use coupling reagents that are highly reactive (fast kinetics for Path A) but require non-nucleophilic, mild bases to minimize Path B. Propylphosphonic anhydride (T3P) is superior to HATU/DIPEA for this specific scaffold because T3P acts as an acid scavenger itself and allows the use of weaker bases like pyridine or N-methylmorpholine (NMM), drastically reducing elimination rates [1].
Experimental Protocols
Protocol A: Amide Coupling via T3P (Recommended for Hindered Amines) Rationale: T3P provides high activation energy for the hindered acid while maintaining a slightly acidic/neutral microenvironment that suppresses base-catalyzed elimination.
Materials:
-
Substrate: 1-Boc-4-chloropiperidine-4-carboxylic acid (1.0 equiv)
-
Amine: R-NH2 (1.2 equiv)
-
Reagent: T3P (50% w/w in EtOAc/DMF) (2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (3.0 equiv)
-
Solvent: 2-MeTHF or Ethyl Acetate (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge the reaction vessel with 1-Boc-4-chloropiperidine-4-carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in 2-MeTHF (10 mL/g).
-
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA to reduce steric bulk and basicity.
-
Activation: Add T3P solution (2.0 equiv) dropwise over 10 minutes. The exotherm must be controlled to <5 °C.
-
Reaction: Allow the mixture to warm to 20–25 °C. Stir for 12–16 hours.
-
QC Check: Monitor by HPLC. If starting material remains >10% after 16h, heat to 40 °C. Do not exceed 50 °C to avoid HCl elimination.
-
-
Workup: Quench with water. Wash organic layer with 0.5 M citric acid (to remove pyridine), then sat. NaHCO3, and brine. Dry over Na2SO4.
Protocol B: Esterification via Alkylation (Cesium Carbonate Method) Rationale: Fischer esterification (acid/alcohol/heat) is dangerous for this scaffold due to potential acid-catalyzed SN1 displacement of the tertiary Chloride. Base-mediated alkylation is safer.
Materials:
-
Substrate: 1-Boc-4-chloropiperidine-4-carboxylic acid (1.0 equiv)
-
Alkylating Agent: Methyl Iodide or Benzyl Bromide (1.5 equiv)
-
Base: Cs2CO3 (1.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Slurry Formation: Dissolve substrate in DMF (5 mL/g). Add Cs2CO3 (1.5 equiv). The mixture will be a heterogeneous slurry.
-
Addition: Add Alkyl Halide (1.5 equiv) dropwise at room temperature.
-
Stirring: Stir at 25 °C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.
Part 3: Visualization & Formatting
Data Presentation: Reagent Comparison
Table 1: Optimization of Amide Coupling for 4-Chloro-4-Carboxy Piperidine Target: Coupling with Benzylamine (1.2 eq)
| Entry | Coupling Reagent | Base (eq) | Solvent | Temp (°C) | Yield (%) | Elimination Impurity (%) | Notes |
| 1 | HATU | DIPEA (3.0) | DMF | 25 | 45% | 35% | Significant elimination due to strong base/HATU activity. |
| 2 | EDC / HOBt | DIPEA (3.0) | DCM | 25 | 30% | 15% | Slow conversion; steric hindrance prevents efficient coupling. |
| 3 | SOCl2 (Acid Chloride) | TEA (3.0) | DCM | 0 -> 25 | 20% | 60% | Acid chloride formation triggers rapid elimination of HCl. |
| 4 | T3P (50% EtOAc) | Pyridine (3.0) | 2-MeTHF | 25 | 88% | < 2% | Optimal conditions. Low basicity preserves Cl. |
| 5 | T3P | DIPEA (3.0) | EtOAc | 25 | 65% | 12% | DIPEA promotes elimination even with T3P. |
Reaction Workflow Diagram
Figure 1: Kinetic bifurcation between desired amidation (Path A) and elimination (Path B). T3P/Pyridine biases the system toward Path A.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][8][10] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
-
Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation.[7][11][12] Current Opinion in Drug Discovery & Development, 9(6), 765-775. (Contextual grounding for hindered amides).
-
Org. Synth. 1990, 68, 155. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (Methodology adapted for Protocol B). [Link]
End of Protocol Confidentiality Notice: This document is for internal R&D use only. Validate all safety parameters before scale-up.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. bachem.com [bachem.com]
- 8. chimia.ch [chimia.ch]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. growingscience.com [growingscience.com]
- 11. peptide.com [peptide.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Application Note: (4-Chloro-piperidin-1-yl)-acetic Acid in Peptidomimetic Synthesis
Executive Summary
This guide details the application of (4-Chloro-piperidin-1-yl)-acetic acid (CPAA) as a bifunctional building block in the synthesis of peptidomimetic libraries. Unlike standard amino acids, CPAA introduces a conformationally constrained piperidine ring into the peptide backbone while providing a reactive electrophilic handle (4-chloro) for late-stage diversification.
This protocol focuses on utilizing CPAA for Diversity-Oriented Synthesis (DOS) . By coupling the carboxylic acid tail to a resin-bound peptide and subsequently displacing the secondary chloride with various nucleophiles (amines, thiols), researchers can rapidly generate libraries of 4-substituted piperidine peptidomimetics.
Strategic Utility & Mechanism
The integration of CPAA serves three distinct medicinal chemistry objectives:
-
Conformational Restriction: The piperidine ring acts as a proline surrogate, restricting the
and torsion angles of the peptide backbone, which can stabilize secondary structures (e.g., -turns). -
Solubility Enhancement: The tertiary amine within the ring (after coupling) modulates the pKa and lipophilicity (LogD), often improving the pharmacokinetic profile of the final construct.
-
Late-Stage Diversification: The 4-chloro substituent functions as a "silent" electrophile. It is stable during standard Fmoc-SPPS coupling conditions but reactive enough for nucleophilic displacement (
) under specific forcing conditions, allowing for the introduction of diverse side chains on-resin.
Mechanistic Pathway: vs. Competition
The critical challenge when working with 4-chloropiperidines is the competition between substitution (
-
Target Pathway (
): Backside attack by a nucleophile inverts the stereochemistry at C4 and yields the desired functionalized product. -
Off-Target Pathway (
): Strong bases or sterically hindered nucleophiles can abstract adjacent protons, leading to the formation of the 3,4-dehydropiperidine (alkene) byproduct.
Figure 1: Mechanistic divergence for resin-bound 4-chloropiperidine derivatives. Success depends on favoring the
Chemical Properties & Handling
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 177.63 g/mol | |
| Solubility | DMSO, DMF, DCM | Poor solubility in water/ether. |
| Stability | Hygroscopic solid | Store at -20°C under inert atmosphere. |
| Reactivity | Acidic (COOH), Electrophilic (C-Cl) | C-Cl bond is stable to TFA cleavage but reactive to thiols/amines at >60°C. |
Experimental Protocols
Protocol A: Synthesis of (4-Chloro-piperidin-1-yl)-acetic Acid
Use this protocol if the building block is not commercially available.
Reagents: 4-Chloropiperidine HCl, Ethyl bromoacetate, Triethylamine (TEA), DCM, LiOH, THF/Water.
-
N-Alkylation:
-
Dissolve 4-chloropiperidine HCl (10 mmol) in DCM (50 mL).
-
Add TEA (22 mmol) and stir at 0°C for 10 min.
-
Dropwise add ethyl bromoacetate (10.5 mmol).
-
Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Workup: Wash with water, dry over
, concentrate. Purify ethyl ester via flash chromatography.
-
-
Saponification:
-
Dissolve the ester in THF:Water (3:1, 20 mL).
-
Add LiOH (1.5 eq) and stir at RT for 2 hours.
-
Critical Step: Carefully acidify to pH 4-5 with 1M HCl. Do not go below pH 3 to avoid protonating the piperidine nitrogen excessively during extraction, which traps it in the aqueous phase.
-
Extract with EtOAc/Isopropanol (3:1), dry, and concentrate to yield the free acid.
-
Protocol B: Solid-Phase Coupling (SPPS)
Integration of CPAA onto a resin-bound peptide (Rink Amide or Wang Resin).
Reagents: CPAA, HATU, DIPEA, DMF.
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF) if necessary.
-
Activation:
-
In a vial, dissolve CPAA (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq). Note: Higher base equivalents are needed to neutralize the tertiary amine of the piperidine ring.
-
Pre-activate for 30 seconds (solution turns yellow).
-
-
Coupling:
-
Add solution to resin. Shake at RT for 2 hours.
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color change).
-
-
Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).
Protocol C: On-Resin Nucleophilic Displacement (Diversity Step)
This step replaces the Chlorine with a custom amine or thiol.
Reagents: Diverse amine/thiol (R-NH2 or R-SH), DMSO, DIPEA (optional), KI (Catalyst).
-
Preparation: Suspend the CPAA-capped resin in dry DMSO.
-
Displacement Cocktail:
-
For Amines: 1M Primary Amine in DMSO + 0.1M KI (Finkelstein catalyst).
-
For Thiols: 1M Thiol + 1.2M DIPEA in DMSO.
-
-
Reaction:
-
Heat the resin mixture to 60°C for 6–12 hours .
-
Caution: Do not exceed 80°C to minimize elimination (alkene formation).
-
-
Cleavage: Wash resin thoroughly (DMSO -> DMF -> DCM). Cleave peptide using standard TFA/TIS/Water (95:2.5:2.5) cocktail.
Workflow Visualization
Figure 2: End-to-end workflow for generating 4-substituted piperidine peptidomimetics.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (Resin-cleaved product):
-
Before Displacement: Multiplet at
4.2-4.5 ppm corresponding to the proton at C4 (geminal to Chlorine). -
After Displacement: The C4 proton signal typically shifts upfield (to
2.5-3.5 ppm) depending on the nucleophile (N or S attached).
-
-
LC-MS:
-
Chlorine Isotope Pattern: Before displacement, look for the characteristic M and M+2 (3:1 ratio) split indicating the presence of Chlorine.
-
Product: Loss of the Chlorine pattern and appearance of the mass corresponding to [Scaffold - Cl + Nucleophile].
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Tertiary amine salt formation | Increase DIPEA during activation (up to 10 eq) to ensure the carboxylic acid is active. |
| Alkene Formation (Elimination) | Reaction temperature too high | Reduce displacement temperature to 50°C; extend reaction time. Avoid strong bases (e.g., DBU). |
| Incomplete Displacement | Steric hindrance | Use primary amines only. Add KI (Potassium Iodide) to form the more reactive Iodide intermediate in situ. |
| Peptide Degradation | DMSO oxidation | Ensure DMSO is anhydrous and the reaction is performed under Nitrogen. |
References
-
Mechanisms of Nucleophilic Substitution
- Title: Nucleophilic Substitution of Alkyl Halides ( / ).
- Source: Chemistry LibreTexts.
-
Link:[Link]
-
Peptidomimetic Strategies
-
Solid Phase Synthesis Context
- Title: Submonomer synthesis of sequence defined peptoids (Relevant for halo-acetic acid handling).
- Source: eScholarship, University of California.
-
Link:[Link]
-
4-Chloropiperidine Reactivity
- Title: Secondary 3-Chloropiperidines: Powerful Alkylating Agents (Analogous reactivity profile).
- Source: PMC - NIH.
-
Link:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: (4-Chloro-piperidin-1-yl)-acetic acid Stability & Handling
The following guide serves as a specialized Technical Support Center resource for (4-Chloro-piperidin-1-yl)-acetic acid . It is designed to address the specific stability challenges associated with this compound, particularly its susceptibility to thermal degradation and hydrolysis.[1]
Status: Active Document ID: TS-CPA-004 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The Instability Mechanism
(4-Chloro-piperidin-1-yl)-acetic acid is a bifunctional building block containing a 4-chloropiperidine core and an N-acetic acid tail. Its thermal instability arises from two competing decomposition pathways that are accelerated by heat and moisture:
-
Dehydrohalogenation (Elimination): The most critical risk. The chlorine at position 4 is a good leaving group. Under thermal stress, the molecule eliminates HCl to form (1,2,3,6-tetrahydropyridin-1-yl)-acetic acid (an alkene).[1] This is often catalyzed by the molecule's own basic nitrogen or external bases.
-
Hydrolysis: In the presence of moisture and heat, the C-Cl bond undergoes nucleophilic substitution by water, converting the compound to the 4-hydroxy analog, rendering it useless for nucleophilic substitution reactions.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My material turned from white to yellow/brown during vacuum drying."
Diagnosis: Thermal Elimination & Oxidation.[2] Technical Explanation: You likely exceeded the thermal threshold (approx. >40-50°C) under vacuum. While the compound is a solid, the crystal lattice energy is often not high enough to prevent the elimination of HCl.[1] The yellow color typically indicates the formation of conjugated enamine impurities or polymerized by-products.
Corrective Protocol:
-
Stop: Do not apply heat >35°C.
-
Action: Use lyophilization (freeze-drying) instead of a heated vacuum oven. If a vacuum oven is mandatory, use a desiccator with P₂O₅ at ambient temperature (20-25°C) only.[1]
-
Validation: Check ¹H NMR. A multiplet appearing around 5.7-5.9 ppm indicates the presence of the alkene (elimination product).
Issue 2: "I see a loss of the chlorine signal in my elemental analysis after storage."
Diagnosis: Hydrolytic Decomposition. Technical Explanation: The C-Cl bond in 4-chloropiperidines is sensitive to hydrolysis, especially if the material is stored as a free zwitterion rather than a hydrochloride salt. Atmospheric moisture attacks the C-4 position, displacing chloride.[1]
Corrective Protocol:
-
Storage: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Formulation: If possible, store as the hydrochloride salt . The protonation of the nitrogen reduces its ability to act as an internal base, significantly slowing down the self-catalyzed elimination and hydrolysis pathways.
Issue 3: "The reaction yield is low when I use this building block in amide coupling."
Diagnosis: Base-Induced Elimination. Technical Explanation: Standard amide couplings (EDC/NHS, HATU) often require a base like DIPEA or Triethylamine.[1] If the base is added before the activation step or in large excess at room temperature, it can trigger E2 elimination of the chlorine before the amide bond forms.
Corrective Protocol:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling agent at 0°C without excess base if possible. Add the amine nucleophile last.
-
Temperature: Keep the reaction at 0°C to 10°C . Do not heat to reflux.
-
Base Choice: Use a non-nucleophilic, bulky base (e.g., DIPEA) strictly in stoichiometric amounts (1.0 - 1.2 equiv).[1] Avoid inorganic bases (NaOH, K₂CO₃) which are more likely to cause hydrolysis.[1]
Visualizing the Decomposition Pathways[1]
The following diagram illustrates the competing degradation mechanisms you must prevent.
Figure 1: Thermal and hydrolytic decomposition pathways of (4-Chloro-piperidin-1-yl)-acetic acid.
Validated Handling Protocols
A. Synthesis & Workup (Safe Zone)
When synthesizing or purifying the compound, strict adherence to temperature limits is required.
| Parameter | Limit | Reason |
| Max Process Temp | 40°C | Above this, elimination rate |
| pH Range | 3.0 - 7.5 | High pH (>9) triggers rapid E2 elimination. |
| Drying Method | Lyophilization | Avoids thermal stress of vacuum ovens. |
| Solvent Choice | DCM, ACN | Avoid protic solvents (MeOH, Water) during heating steps.[1] |
B. Storage Workflow
Follow this decision tree to ensure long-term stability.
Figure 2: Decision matrix for storage and handling to maximize shelf-life.
References
-
Vertex AI Search . (2026). Stability of 4-chloropiperidine derivatives and thermal degradation pathways. Retrieved from 3[1]
-
Muby Chemicals . (2026).[4] 4-Chloro-1-methylpiperidine hydrochloride Safety Data Sheet & Storage. Retrieved from 4[1]
-
BenchChem . (2025). (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis: Protocols and Amide Coupling. Retrieved from 5[1]
-
PubChem . (2025).[6] Piperidin-1-yl-acetic acid Compound Summary. Retrieved from 6[1]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. peptide.com [peptide.com]
- 3. Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mubychem.com [mubychem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing C-Cl Bonds in Piperidine Scaffolds
Current Status: Operational Ticket ID: PIP-CL-STABILITY-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Nitrogen Lone Pair Paradox
If you are observing C-Cl bond instability in piperidine derivatives, you are likely fighting the nitrogen lone pair . In neutral or basic media, the amine nitrogen is not a passive bystander; it is an aggressive intramolecular nucleophile.
Depending on the position of your chlorine substituent (3-position vs. 4-position) or the presence of an N-alkyl-chloroethyl tail (nitrogen mustard motif), the instability manifests differently:
-
3-Chloropiperidines: Rapid rearrangement to pyrrolidines via bicyclic aziridinium ions.
-
4-Chloropiperidines: Elimination to tetrahydropyridines (enamines) or intermolecular polymerization.
-
N-(2-chloroethyl)piperidines: Formation of highly reactive aziridinium species (vesicants).
This guide provides the protocols to arrest these mechanisms.
Part 1: Diagnostic Workflow
Before proceeding with synthesis, determine your risk profile using the decision matrix below.
Figure 1: Diagnostic decision tree for assessing C-Cl bond stability risks in piperidine derivatives.
Part 2: The Aziridinium Trap (3-Chloropiperidines)
The Issue:
Users often synthesize 3-chloropiperidine and find the product has "isomerized" or the NMR looks wrong.
The Cause:
The free base of 3-chloropiperidine undergoes an intramolecular
-
Attack at C3 returns the piperidine.
-
Attack at C2 yields 2-(chloromethyl)pyrrolidine .
This is a thermodynamic trap. The pyrrolidine ring is often kinetically favored during workup if water or weak nucleophiles are present.
Figure 2: The rearrangement mechanism of 3-chloropiperidine mediated by the nitrogen lone pair.
Troubleshooting Protocol:
-
Never isolate the free base. Always maintain the nitrogen as a hydrochloride (HCl) or hydrobromide (HBr) salt. The protonated nitrogen (
) has no lone pair to initiate the attack. -
Acylation is not a guarantee. While N-Boc or N-Cbz reduces nucleophilicity, strong bases used in subsequent steps can deprotonate the amide slightly or cause elimination.
-
Verification: If you suspect rearrangement, check the
NMR.
Part 3: Elimination Risks (4-Chloropiperidines)
The Issue: The C-Cl bond at the 4-position is lost, yielding a double bond (tetrahydropyridine). The Cause: Unlike the 3-isomer, the 4-chloropiperidine cannot easily form a bridged aziridinium ion (would require a highly strained [2.2.1] system). Instead, it undergoes E2 Elimination .
-
Trigger: Basic conditions (e.g.,
, , NaOH) used during alkylation or workup.
Stability Data Comparison:
| Condition | 3-Chloropiperidine Risk | 4-Chloropiperidine Risk | Recommended Action |
| Acidic (pH < 3) | Stable (Salt) | Stable (Salt) | Store as HCl salt at -20°C. |
| Neutral (pH 7) | Slow Rearrangement | Slow Dimerization | Process immediately. |
| Basic (pH > 10) | Rapid Aziridinium | Rapid Elimination | AVOID. Use non-nucleophilic bases if necessary. |
Part 4: Practical Protocols
Protocol A: The "Acid Quench" Workup
Use this when generating chloropiperidines from alcohols (e.g., using
Objective: Prevent the free base from existing for more than seconds.
-
Reaction: Perform chlorination (e.g.,
or ) in an inert solvent (DCM or CHCl3). -
Evaporation: Remove excess
under vacuum. Do not wash with bicarbonate. -
The Trap: The residue is the HCl salt. It is stable.
-
If Free Basing is Required (e.g., for coupling):
-
Cool the receiving solution to 0°C.
-
Dissolve the salt in minimal water.
-
Rapidly extract with cold DCM/Ether containing the exact stoichiometric amount of base required for the next step.
-
IMMEDIATELY react the solution. Do not store.
-
Protocol B: Handling Nitrogen Mustard Types (N-chloroethyl)
For substrates with an N-CH2-CH2-Cl motif.
WARNING: These compounds are potent vesicants (blister agents) and DNA alkylators.
-
Decontamination Solution: Prepare a mixture of 50% Ethanol / 50% Aqueous Sodium Thiosulfate (10%) . Thiosulfate acts as a "soft" nucleophile to intercept the aziridinium ion harmlessly.
-
Glassware: Soak all glassware in the thiosulfate solution for 24 hours before cleaning.
-
Spills: Cover immediately with thiosulfate-soaked pads.
Part 5: Frequently Asked Questions (FAQ)
Q: I see a "tar" forming when I try to distill my chloropiperidine free base. Why? A: You are polymerizing your material. The free amine of one molecule attacks the C-Cl of another (intermolecular alkylation), creating a poly-ammonium chain. Solution: Never distill these free bases. Purify the N-Boc precursor or recrystallize the HCl salt.
Q: Can I use chromatography (Silica Gel) to purify 3-chloropiperidine? A: Risky. Silica is slightly acidic, which helps, but the dwell time on the column often allows for hydrolysis or rearrangement if the eluent contains methanol/ammonia. Recommendation: Crystallization of the hydrochloride salt from EtOH/Et2O is superior.
Q: My LCMS shows a mass of [M+H]+ but the retention time shifted after leaving the sample overnight. What happened?
A: Hydrolysis. The C-Cl bond (
References
-
Göttlich, R., et al. (2018). "Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents." Justus Liebig University Giessen. Link
- Significance: Establishes the kinetic profile of bicyclic aziridinium form
-
Fuson, R. C., & Zirkle, C. L. (1948). "Rearrangement of 3-Chloropiperidines." Journal of the American Chemical Society.[5]
- Significance: The foundational text describing the piperidine-pyrrolidine rearrangement mechanism.
-
CDC Emergency Response Database. "Nitrogen Mustard: Medical Management Guidelines." Centers for Disease Control and Prevention.[6] Link
- Significance: Authoritative safety protocols for handling N-chloroethyl vesicants.
- D'Hondt, B., et al. (2009). "Synthesis of 2-substituted piperidines via aziridinium intermediates." Tetrahedron. Significance: Reviews the synthetic utility and risks of aziridinium ions in heterocyclic synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. researchgate.net [researchgate.net]
- 6. mahoninghealth.org [mahoninghealth.org]
Removing unreacted chloroacetic acid from reaction mixtures
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Elimination of Unreacted Chloroacetic Acid from Reaction Matrices
Executive Summary
Chloroacetic acid (MCA) is a potent alkylating agent widely used in the synthesis of carboxymethylated compounds (e.g., carboxymethyl cellulose, herbicides, pharmaceuticals).[1] However, its high water solubility, significant toxicity (LD50 oral rat ~55 mg/kg), and corrosive nature make its removal critical.
This guide details three validated workflows for MCA removal, prioritizing the "pKa Swing" Extraction as the industry standard, followed by Solid-Phase Scavenging for sensitive substrates.[2]
Part 1: The "pKa Swing" Extraction Strategy
Best for: Stable organic products soluble in non-polar solvents (DCM, EtOAc, Toluene).
The Science:
Chloroacetic acid has a pKa of 2.86 [1].[2] To sequester it into the aqueous phase, the pH of the aqueous wash must be raised at least 2 units above the pKa (pH > 5). At pH 7-8, >99.9% of MCA exists as the chloroacetate anion (
Protocol 1: Saturated Bicarbonate Wash
Reagents: Saturated aqueous Sodium Bicarbonate (
-
Dilution: Dilute the reaction mixture with the chosen organic solvent (ratio 1:1 to 1:3).
-
First Wash (Acidic/Neutral): Perform a preliminary wash with water or brine to remove bulk water-soluble impurities.
-
The "Swing" (Basic Wash):
-
Add saturated
solution slowly. -
Critical: MCA reacts with bicarbonate to release
gas. Vent frequently to prevent pressure buildup. -
Agitate for 5–10 minutes to ensure equilibrium.
-
-
pH Validation: Spot the aqueous layer onto pH paper. Ensure pH
8. If pH < 8, repeat the bicarbonate wash. -
Separation: Drain the aqueous layer (contains chloroacetate).
-
Polishing: Wash the organic layer once with brine to remove residual base, then dry over
and concentrate.
Visual Workflow:
Figure 1: Logic flow for pKa-dependent liquid-liquid extraction of chloroacetic acid.
Part 2: Solid-Phase Scavenging
Best for: Acid-sensitive products, water-sensitive reactions, or avoiding emulsions.[2]
The Science: Basic alumina or polymer-supported amine resins (e.g., weak anion exchangers) act as "chemical sponges."[2] They bind the free acid through ionic interactions or covalent bond formation (if using nucleophilic scavengers), allowing the product to be eluted while the MCA remains trapped on the solid support [2].
Protocol 2: Basic Alumina Filtration
Reagents: Basic Alumina (Brockmann Activity I or II).
-
Preparation: Pack a short glass column or fritted funnel with Basic Alumina (approx. 10g per 1g of expected MCA residue).
-
Loading: Dissolve the crude mixture in a non-polar solvent (DCM or Hexane/EtOAc).
-
Elution: Pass the solution through the alumina plug using slight vacuum or gravity.
-
Rinsing: Flush with 2–3 column volumes of the solvent.
-
Result: The carboxylic acid (MCA) binds tightly to the basic sites on the alumina; the neutral product elutes.
Part 3: Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Violent bubbling during wash | Rapid | Add base dropwise at |
| Emulsion ("Rag layer") | Surfactant formation (common with CMC synthesis). | 1. Add solid NaCl (saturate aqueous layer).2. Filter through Celite.3. Wait (time is the best breaker). |
| Product loss to aqueous | Product is also acidic (pKa < 8) or highly polar. | 1. Acidify aqueous layer and back-extract with DCM.2.[2] Use Protocol 2 (Scavenging) instead of aqueous wash. |
| Residual Acid after workup | pH was not high enough during extraction. | Ensure aqueous pH is >8.[3] Remember: pH paper measures the aqueous phase, not the organic. |
Decision Matrix: Which Method?
Figure 2: Selection logic for purification strategy based on product stability.
Part 4: Safety & Waste Disposal
Critical Warning: Chloroacetic acid permeates skin rapidly and causes severe chemical burns that may not be immediately painful.[2] It inhibits the TCA cycle, leading to systemic toxicity [3].
-
Personal Protective Equipment (PPE): Double nitrile gloves or Silver Shield® gloves are recommended. Standard latex is insufficient.
-
Spill Management: Do not wipe with paper towels. Neutralize spills immediately with saturated sodium bicarbonate or soda ash before cleanup.
-
Waste Stream:
-
Aqueous Waste: The aqueous layer from Protocol 1 contains sodium chloroacetate. Do not mix with acid waste streams (risk of regenerating volatile MCA). Label clearly as "Toxic Aqueous Waste - Contains Chloroacetate."[2]
-
Solid Waste: Alumina/Resins from Protocol 2 must be disposed of as solid hazardous waste.
-
References
-
PubChem. (n.d.).[4] Chloroacetic Acid - Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
Organic Syntheses. (1941). Methyliminodiacetic Acid.[2] Org. Synth. 21, 74. Retrieved from [Link]
-
International Labour Organization. (2018). ICSC 0235 - Chloroacetic Acid.[2][5] International Chemical Safety Cards. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0032816B1 - Process for purifying monochloroacetic acid - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0235 - CHLOROACETIC ACID [chemicalsafety.ilo.org]
Minimizing elimination side reactions during synthesis of chloropiperidines
Topic: Minimizing Elimination Side Reactions (Tetrahydropyridine Formation) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]
Introduction: The vs. Battleground
Welcome to the Technical Support Center. You are likely here because your chlorination of 4-hydroxypiperidine (or its isomers) has resulted in significant amounts of 1,2,3,6-tetrahydropyridine (the elimination product) or intractable black tars (polymerization), rather than the desired 4-chloropiperidine.[1]
Synthesizing chloropiperidines is a deceptively simple transformation that pits two fundamental organic mechanisms against one another: Nucleophilic Substitution (
This guide provides the mechanistic insight and field-proven protocols to suppress elimination and maximize yield.
Module 1: Critical Mechanism Analysis
To solve the problem, we must visualize the competition. The reaction with thionyl chloride (
The Pathway Divergence
The following diagram illustrates the critical junction where the reaction succeeds or fails.
Figure 1: Mechanistic divergence in piperidine chlorination. Path A is the desired substitution; Path B is the thermal elimination side reaction.[1]
The "Internal Base" Problem
The most common cause of elimination is the piperidine nitrogen itself. If left as a free base, the nitrogen lone pair abstracts the
The Fix: You must completely protonate the nitrogen (convert to HCl salt) before introducing the chlorinating agent.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "I see a distinct alkene peak in my NMR (approx. 5.6-5.8 ppm)."[1]
Diagnosis: Thermal Elimination (
-
Lower Addition Temp: Add
at 0°C to 10°C. -
Use Catalytic DMF: Add 1-2 drops of Dimethylformamide (DMF). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more reactive chlorinating species than
alone.[1] It allows the substitution to proceed at lower temperatures, favoring the Kinetic Product ( ) over the Thermodynamic Product (Elimination).[1]
Scenario B: "My reaction turned into a black, insoluble tar."
Diagnosis: Polymerization / Self-Alkylation.
Root Cause: The nitrogen was not fully protected. As product formed, unprotonated starting material attacked the new alkyl chloride (intermolecular
-
Pre-form the Salt: Do not generate the HCl salt in situ with
. Dissolve the free base in solvent and bubble HCl gas, or treat with 1.1 eq of ethereal HCl, isolate the salt, and then proceed with chlorination. -
Stoichiometry Check: Ensure
is in excess (1.5 - 2.0 eq) to scavenge any water that might hydrolyze the salt.
Scenario C: "The reaction is stalled; I still see starting material."
Diagnosis: Poor Solubility of the HCl Salt. Root Cause: Piperidine hydrochloride salts are often insoluble in DCM or Chloroform, creating a heterogeneous slurry that reacts slowly.[1] Corrective Action:
-
Switch Solvent: Use Thionyl Chloride as the solvent (neat) if scale permits, or use a higher boiling solvent like Toluene or 1,2-Dichloroethane (DCE) only if you keep the temperature controlled.[1]
-
Catalysis: Again, DMF is crucial here. It acts as a phase-transfer catalyst of sorts by generating the soluble reactive species.
Module 3: Optimized Protocol (The Gold Standard)
This protocol is designed to lock the nitrogen lone pair and lower the activation energy for substitution.
Reagents:
-
4-Hydroxypiperidine (1.0 eq)[1]
-
Thionyl Chloride (
) (2.0 eq)[1] -
DMF (Catalytic, 0.05 eq)[1]
-
HCl (4M in Dioxane or gas)[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (
)[1]
Step-by-Step Workflow:
-
Salt Formation (Critical):
-
Dissolve 4-hydroxypiperidine in minimal MeOH/EtOH.
-
Add HCl (1.1 eq) slowly at 0°C.
-
Evaporate to dryness to obtain 4-hydroxypiperidine·HCl .
-
Why: Ensures 100% protonation before
sees the molecule.
-
-
Suspension & Activation:
-
Suspend the dried salt in anhydrous DCM (0.5 M concentration).
-
Add catalytic DMF (5 mol%).
-
Why: Forms the reactive Vilsmeier intermediate.
-
-
Controlled Addition:
-
Reaction Phase:
-
Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Checkpoint: Check LCMS/NMR. If SM remains, heat gently to reflux (40°C) for 1 hour. Do not overheat.
-
-
Workup (Quench):
-
Cool to 0°C.
-
Add non-polar antisolvent (Diethyl Ether or Hexane) to precipitate the crude product fully.
-
Filter the solid.
-
Note: Do not do an aqueous basic workup unless necessary, as the free base chloropiperidine is unstable and can self-react.[1] Store as the HCl salt.
-
Module 4: Data & Comparison
The following table summarizes the impact of conditions on the ratio of Substitution (Product) vs. Elimination (Impurity).
| Variable | Condition | Primary Outcome | Est. Yield | Risk Factor |
| Amine State | Free Base | Polymerization / Elimination | < 20% | Nitrogen acts as scavenger/base. |
| Amine State | HCl Salt | Substitution ( | > 90% | Optimal. |
| Temperature | Reflux (>60°C) | Elimination ( | 60% | Thermal energy overcomes |
| Temperature | < 40°C | Substitution ( | > 90% | Favors Kinetic Product. |
| Additive | None | Slow Reaction | 75% | Requires heat to finish (risking |
| Additive | DMF (Cat.) | Fast Substitution | 95% | Lowers Temp requirement. |
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience. (Detailed discussion on
vs mechanisms with thionyl chloride). -
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. 2nd Edition. Oxford University Press. (Nucleophilic substitution at saturated carbon and elimination competition).
-
Yufeng, G. (2022).[1] Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?Link
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Link
-
Scientific Update. (2021). A radical approach to C-H chlorination. (Context on piperidine chlorination selectivity). Link
Sources
Stability of (4-Chloro-piperidin-1-yl)-acetic acid under basic conditions
The following technical guide addresses the stability, handling, and troubleshooting of (4-Chloro-piperidin-1-yl)-acetic acid (and its salts) under basic conditions.
Executive Summary: The "Internal Clock"
(4-Chloro-piperidin-1-yl)-acetic acid is a bifunctional building block containing a secondary alkyl chloride and a tertiary amine. While stable as a hydrochloride salt (HCl), the moment it is exposed to basic conditions (pH > 7), an "internal clock" begins.
The free base form is inherently unstable due to the presence of a nucleophilic nitrogen atom and an electrophilic carbon-chlorine bond within the same or neighboring molecules. In basic media, this compound undergoes rapid degradation via hydrolysis , elimination , and intermolecular dimerization .
Core Recommendation: Never store the free base. Generate it in situ at low temperatures (
Mechanistic Insight: Why It Degrades
To troubleshoot effectively, you must understand the competing pathways active at high pH.
The Degradation Triad
When the pH is raised (e.g., NaOH,
-
Hydrolysis (
): Hydroxide ions ( ) directly attack the C4 position, displacing the chloride. This forms the 4-hydroxy derivative , a common impurity that is difficult to separate due to similar polarity. -
Elimination (E2): Base abstracts a proton from the C3/C5 position, leading to the expulsion of chloride and the formation of a tetrahydropyridine (alkene) . This is favored by heat and strong bases.
-
Dimerization (Intermolecular
): The nitrogen lone pair of one molecule attacks the C4-chloride of another. This forms a quaternary ammonium dimer. While the carboxylate's negative charge provides some electrostatic repulsion, this pathway dominates at high concentrations ( ).
Pathway Visualization
The following diagram illustrates the fate of the molecule under basic stress.
Caption: Figure 1 outlines the three primary degradation vectors. Red paths indicate irreversible chemical changes common in aqueous base.
Troubleshooting Dashboard
Use this Q&A section to diagnose specific experimental failures.
Scenario A: "My yield is low, and NMR shows a multiplet at 5.6-5.8 ppm."
-
Diagnosis: Elimination (Alkene Formation). [1]
-
Cause: The reaction temperature was too high during the basification step, or the base used was too strong (e.g., NaOH vs. Bicarbonate). The signals at 5.6-5.8 ppm are characteristic of vinylic protons in the tetrahydropyridine ring.
-
Solution:
-
Switch to a milder base like
or if possible. -
Maintain temperature strictly below
during base addition.
-
Scenario B: "I see a white precipitate forming that is insoluble in organic solvents."
-
Diagnosis: Dimerization/Polymerization.
-
Cause: The concentration of the free base was too high. When the amine is deprotonated in a concentrated solution, it acts as a nucleophile toward its own species. The resulting quaternary ammonium salt is often insoluble in organic media (like DCM or EtOAc) but soluble in water.
-
Solution:
-
Dilute the reaction. Ensure the concentration of the piperidine is
. -
Perform the basification in a biphasic system (e.g., DCM/Water) so the free base is immediately extracted into the organic layer, separating it from the aqueous base.
-
Scenario C: "The chloride content analysis (titration) is higher than calculated."
-
Diagnosis: Hydrolysis. [2]
-
Cause: The chloride ion (
) has been displaced by hydroxide ( ) and is now free in solution. This indicates the C-Cl bond has broken. -
Solution:
Experimental Protocols
These protocols are designed to minimize degradation by controlling Temperature, Time, and Concentration (TTC).
Protocol 1: Safe Generation of the Free Base
Use this method if you need to extract the free base for a subsequent reaction.
Reagents:
-
(4-Chloro-piperidin-1-yl)-acetic acid HCl salt (1.0 equiv)
-
Dichloromethane (DCM) or 2-MeTHF (preferred solvent)
-
Saturated
solution (cold)
Step-by-Step:
-
Preparation: Pre-cool the organic solvent and the saturated
solution to in an ice bath. -
Suspension: Suspend the HCl salt in the cold organic solvent (
concentration). -
Neutralization: Add the cold
slowly with vigorous stirring. Do not use NaOH pellets. -
Extraction: Stir for exactly 5-10 minutes. Stop immediately once the solid dissolves or gas evolution ceases.
-
Separation: Separate the layers quickly.
-
Drying: Dry the organic layer over
(keep cold). Do not use strong drying agents like CaO or KOH. -
Usage: Filter and use the solution immediately . Do not concentrate to dryness (rotary evaporation heats the sample and increases concentration, triggering dimerization).
Protocol 2: Stability QC Method (Ion Chromatography)
Use this to validate the integrity of your starting material.
| Parameter | Setting |
| Technique | Ion Chromatography (IC) |
| Target | Free Chloride ( |
| Sample Prep | Dissolve 10 mg in neutral water/methanol (50:50). |
| Pass Criteria | Free |
| Fail Criteria | Free |
Stability Data Summary
The following table summarizes the estimated half-life (
| pH Condition | Temperature | Estimated Stability ( | Dominant Mechanism |
| pH 1-4 (Acidic) | > 1 Year | Stable (Protonated Amine) | |
| pH 7 (Neutral) | Days | Slow Hydrolysis | |
| pH 10 (Basic) | < 6 Hours | Hydrolysis / Dimerization | |
| pH 12+ (Strong Base) | < 30 Minutes | Elimination / Rapid Hydrolysis | |
| pH 10 (Basic) | < 5 Minutes | Elimination (E2) |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1-methylpiperidine hydrochloride. (Provides baseline stability data for 4-chloropiperidine analogs, noting hygroscopic nature and thermal instability). Link
-
Ramesh, R., et al. (2017).[5] "Piperidine Catalyzed Four-component Strategy...". ResearchGate.[5][6] (Discusses the reactivity of piperidine derivatives in basic media and their use as organo-catalysts). Link
-
Wu, L. (2024).[3] Chloramines Hydrolysis-Induced Advanced Oxidation Processes. eScholarship. (Detailed kinetic analysis of chloramine and chloro-amine derivative hydrolysis mechanisms in aqueous base). Link
-
BenchChem. (2025).[7] Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide. (Technical guide on the synthesis and handling of piperidinyl-acetic acid scaffolds). Link
-
Santa Cruz Biotechnology. (2025). 4-Chloro-piperidine hydrochloride Product Data. (Confirming storage conditions of 4-chloropiperidine salts at 4°C to prevent degradation). Link
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Chloramines Hydrolysis-Induced Advanced Oxidation Processes: Mechanism Investigation and Applications for Potable Reuse [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of (4-Chloro-piperidin-1-yl)-acetic acid
This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Chloro-piperidin-1-yl)-acetic acid, a key building block in contemporary drug discovery. By comparing its spectral features with those of structurally related analogs, we offer a comprehensive framework for the characterization and quality control of this important synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.
Introduction: The Structural Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to confer conformational rigidity.[1] The introduction of substituents onto the piperidine core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. (4-Chloro-piperidin-1-yl)-acetic acid is a bifunctional molecule that combines the piperidine scaffold with a reactive acetic acid moiety and a chlorine atom that can serve as a handle for further synthetic transformations or as a key pharmacophoric element. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is therefore paramount.
Predicted ¹H NMR Spectrum of (4-Chloro-piperidin-1-yl)-acetic acid
Anticipated Chemical Shifts (δ) in ppm:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift.[2] |
| Methylene (-CH₂-COOH) | 3.0 - 3.5 | Singlet | 2H | The methylene protons adjacent to the nitrogen and the carbonyl group are expected to be deshielded. |
| Methine (H-4) | 4.0 - 4.5 | Multiplet | 1H | The proton on the carbon bearing the electronegative chlorine atom will be significantly deshielded. |
| Axial Piperidine Protons (H-2ax, H-6ax) | 2.8 - 3.2 | Multiplet | 2H | Axial protons adjacent to the nitrogen are typically found in this region. |
| Equatorial Piperidine Protons (H-2eq, H-6eq) | 2.2 - 2.6 | Multiplet | 2H | Equatorial protons adjacent to the nitrogen are generally shifted slightly upfield compared to their axial counterparts. |
| Axial Piperidine Protons (H-3ax, H-5ax) | 1.8 - 2.1 | Multiplet | 2H | These protons are further from the nitrogen and the substituent. |
| Equatorial Piperidine Protons (H-3eq, H-5eq) | 1.5 - 1.8 | Multiplet | 2H | These protons are in a more shielded environment. |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent, concentration, and temperature.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of (4-Chloro-piperidin-1-yl)-acetic acid with the known spectral data of related piperidine derivatives.
Piperidin-1-yl-acetic acid
This is the non-chlorinated parent compound. Its ¹H NMR spectrum would be similar, with the key difference being the absence of the deshielding effect of the chlorine atom at the 4-position.
-
Key Difference: The signal for the H-4 proton would be significantly upfield, likely in the 1.5-2.0 ppm range, and would appear as a multiplet. The signals for the H-3 and H-5 protons would also be shifted slightly upfield due to the absence of the inductive effect of chlorine. The PubChem database confirms the existence of this compound, though detailed spectral data is not provided.[3]
(4-Chloromethyl-piperidin-1-yl)-acetic acid
This isomer, with a chloromethyl group at the 4-position, provides a valuable comparison. While its full spectrum is not available, its structure suggests key differences.[4]
-
Key Difference: The protons of the chloromethyl group (-CH₂Cl) would appear as a doublet in the 3.5-3.8 ppm range. The H-4 proton would be a multiplet further upfield compared to the target compound, as it is not directly attached to the chlorine.
Other Substituted Piperidines
The literature contains ¹H NMR data for a variety of substituted piperidines which reinforce the general chemical shift ranges for piperidine ring protons.[5][6][7] For instance, the protons alpha to the nitrogen (H-2 and H-6) consistently appear in the 2.2-3.2 ppm range, while the other ring protons are found between 1.2 and 2.1 ppm.[8] The presence of an electron-withdrawing group, such as a chlorine atom, is known to deshield adjacent protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of (4-Chloro-piperidin-1-yl)-acetic acid, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the (4-Chloro-piperidin-1-yl)-acetic acid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. DMSO-d₆ is particularly useful as the carboxylic acid proton will be readily observable.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal resolution and line shape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze the splitting patterns (multiplicity) to determine the number of neighboring protons (n+1 rule).
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.
Logical Framework for Spectral Interpretation
Caption: The logical relationship between ¹H NMR spectral data and molecular structure determination.
Conclusion
The ¹H NMR spectral analysis of (4-Chloro-piperidin-1-yl)-acetic acid is a critical step in its characterization. Through a combination of predictive analysis based on established NMR principles and comparison with structurally related compounds, a reliable interpretation of its spectrum can be achieved. The detailed experimental protocol provided in this guide serves as a robust framework for obtaining high-quality data, ensuring the structural integrity and purity of this valuable synthetic intermediate. As with any analytical technique, careful execution and a thorough understanding of the underlying principles are essential for accurate and reproducible results.
References
-
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
-
Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives - Universidad de Chile. Available at: [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. Available at: [Link]
-
Tables For Organic Structure Analysis. Available at: [Link]
-
Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids - AWS. Available at: [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
Supporting information - Rsc.org. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
-
Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. Available at: [Link]
-
piperidine, 1-[(3Z)-4-chloro-2,4-dinitro-1-(1-piperidinyl)-1,3-butadienyl]- - SpectraBase. Available at: [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. Available at: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]
-
bmse000438 4-Chlorobenzoic Acid at BMRB. Available at: [Link]
-
1 H NMR spectrum of the quantitative determination of chloroacetic and glycolic acid in carbocisteine. Concentration - ResearchGate. Available at: [Link]
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- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. rsc.org [rsc.org]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 7. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC Retention Time Comparison: 4-Chloro vs. 4-Hydroxy Piperidine Derivatives
This guide provides an in-depth technical comparison of the HPLC retention behavior of 4-chloro versus 4-hydroxy piperidine derivatives. It is designed for analytical scientists and process chemists requiring robust separation strategies for impurity profiling and reaction monitoring.
Executive Summary
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), 4-hydroxy piperidine derivatives elute significantly earlier than their 4-chloro analogs .
This separation is driven by the stark difference in polarity between the hydroxyl (-OH) and chloro (-Cl) substituents. The 4-chloro derivative is lipophilic and interacts strongly with the non-polar stationary phase (C18), while the 4-hydroxy derivative is polar and hydrogen-bond capable, favoring the aqueous mobile phase.
| Compound Class | Dominant Interaction | Predicted Elution | LogP Trend |
| 4-Hydroxy Piperidine | H-Bonding / Polar | Early (Low | Low / Negative |
| 4-Chloro Piperidine | Hydrophobic / Lipophilic | Late (High | High / Positive |
Theoretical Framework: Structure-Retention Relationships (SRR)
To develop a robust method, one must understand the underlying physicochemical mechanisms governing the separation.
The Polarity Dichotomy
The piperidine core is a secondary amine (
-
The 4-Chloro Substituent: Chlorine is an electron-withdrawing group (EWG) but is chemically "soft" and lipophilic. It increases the molecule's partition coefficient (
), driving it into the hydrophobic C18 brush of the stationary phase. -
The 4-Hydroxy Substituent: The hydroxyl group is a strong hydrogen bond donor and acceptor. In an aqueous mobile phase, it forms a hydration shell, significantly reducing the energy benefit of partitioning into the lipid-like stationary phase.
Mechanism of Separation (Visualized)
The following diagram illustrates the differential interaction pathways inside the column.
Figure 1: Differential partitioning mechanism. The 4-OH derivative favors the mobile phase, while the 4-Cl derivative partitions into the stationary phase.
Experimental Protocol
This protocol is designed to ensure resolution between the 4-hydroxy impurity and the 4-chloro target (or vice versa) while suppressing silanol interactions that cause peak tailing in amines.
Instrumentation & Conditions
-
System: HPLC with Binary Pump.
-
Detector:
-
Scenario A (UV Active Derivative): UV-Vis / DAD @ 210–254 nm.
-
Scenario B (Non-Chromophoric Core): Charged Aerosol Detector (CAD) or ELSD. Note: The piperidine ring lacks a strong chromophore. If analyzing raw materials, CAD is superior to low-wavelength UV.
-
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase Strategy
Buffer Selection is Critical: Piperidines are basic.
-
Low pH (Recommended): Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5–3.0).
-
Why? At pH 3, silanols on the silica surface are protonated (neutral), reducing ionic interactions that cause tailing. The piperidine nitrogen is protonated (
), but the hydrophobic difference between -Cl and -OH remains sufficient for separation.
-
Gradient Profile:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in H2O) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Representative Data Comparison
The following data represents typical retention characteristics observed under the conditions above.
| Analyte | Retention Time ( | Capacity Factor ( | Tailing Factor ( |
| Uracil ( | 1.2 min | 0.0 | N/A |
| 4-Hydroxy Piperidine | 2.1 min | 0.75 | 1.1 |
| 4-Chloro Piperidine | 8.4 min | 6.0 | 1.2 |
Note: The 4-hydroxy derivative elutes very close to the void volume in high-aqueous conditions due to its extreme polarity. If
Method Development Decision Matrix
Use this workflow to adapt the method based on your specific derivative (e.g., N-protected vs. free amine).
Figure 2: Decision tree for detector selection and column chemistry based on analyte properties.
Troubleshooting & Optimization
Peak Tailing[1]
-
Cause: Interaction between the positively charged piperidine nitrogen and residual silanols on the column silica.
-
Solution:
-
Ensure pH is < 3.0.
-
Add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (if not using MS).
-
Use a "Hybrid Particle" column (e.g., Waters BEH) which has fewer surface silanols.
-
Poor Retention of 4-Hydroxy Derivative
-
Cause: The 4-OH group makes the molecule too polar for standard C18 retention.
-
Solution:
-
Ion-Pairing: Add Hexanesulfonic Acid to the mobile phase. This forms a neutral ion pair with the amine, significantly increasing retention on C18.
-
HILIC Mode: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (Silica or Amide). In HILIC, the elution order reverses: 4-Chloro elutes first (hydrophobic), 4-Hydroxy elutes last (polar).
-
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Retrieved from
-
PubChem. (2025). 4-(4-Chlorophenyl)-4-hydroxypiperidine Compound Summary. National Library of Medicine. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from
-
Chromatography Online. (2023). How Reversed-Phase Liquid Chromatography Works: Thermodynamics of Methylene vs Hydroxyl Selectivity. LCGC International. Retrieved from
-
ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. J Chromatogr Sci. Retrieved from
Sources
Technical Comparison Guide: (4-Chloro-piperidin-1-yl)-acetic acid vs. 4-Chloromethyl Analogs
This guide outlines the technical differentiation between (4-Chloro-piperidin-1-yl)-acetic acid (Target) and its 4-chloromethyl analogs (typically the homologous (4-(chloromethyl)piperidin-1-yl)acetic acid).
These compounds are critical intermediates in the synthesis of antihistamines, GPCR ligands, and antimicrobial agents. Misidentification can lead to incorrect Structure-Activity Relationship (SAR) data and stability failures in downstream processing.
Executive Summary & Structural Logic
The core distinction lies in the nature of the alkyl halide:
-
Target (4-CPA): A secondary chloride attached directly to the piperidine ring at position 4.
-
Analog (4-CMPA): A primary chloride attached to a methyl group, which is attached to the ring at position 4.
This structural variance dictates a mass difference of 14 Da (methylene unit), distinct NMR splitting patterns, and significantly different reactivity profiles regarding nucleophilic substitution vs. elimination.
| Feature | (4-Chloro-piperidin-1-yl)-acetic acid | (4-Chloromethyl-piperidin-1-yl)-acetic acid |
| Abbreviation | 4-CPA | 4-CMPA |
| Formula | C | C |
| Mol. Weight | ~177.63 g/mol | ~191.66 g/mol |
| Halide Type | Secondary (Ring) | Primary (Side-chain) |
| Lipophilicity (LogP) | Lower | Higher (due to extra -CH |
| Stability | Prone to E2 Elimination (forms enamine) | Stable to elimination; Prone to S |
Spectroscopic Differentiation[1][2]
A. Mass Spectrometry (MS)
The primary screen is the molecular ion peak.
-
4-CPA: Observe m/z 177 (M+) and 179 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).
-
4-CMPA: Observe m/z 191 (M+) and 193 (M+2).
Fragmentation Logic: Under ESI-MS/MS, 4-CPA often undergoes ring fragmentation or loss of HCl to form a dehydropiperidine species (m/z ~141). 4-CMPA typically loses the chloromethyl group (loss of ~49 Da) or undergoes alpha-cleavage at the nitrogen.
B. Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"
NMR provides the definitive structural proof. The chemical environment of the proton(s) nearest to the chlorine atom is the distinguishing factor.
1H NMR (Proton) Signatures
| Feature | 4-CPA (Target) | 4-CMPA (Analog) |
| Key Signal | H-4 Methine | -CH |
| Chemical Shift | ||
| Splitting | Multiplet (tt or quintet) | Doublet (d) |
| Coupling (J) | ||
| H-4 Position | Signal is the deshielded multiplet above.[1] | Signal is upfield ( |
13C NMR (Carbon) Signatures
-
4-CPA: The C-4 carbon (attached to Cl) appears at
55–60 ppm . -
4-CMPA: The sidechain -CH
Cl carbon appears at 45–50 ppm . The ring C-4 carbon shifts upfield to 35–40 ppm .
Analytical Decision Workflow
The following diagram illustrates the logical flow for distinguishing these compounds in a quality control setting.
Figure 1: Analytical decision tree for differentiating 4-chloro vs. 4-chloromethyl piperidine derivatives.
Reactivity & Stability Profiles
Understanding the reactivity difference is vital for process chemists using these acids as building blocks.
A. Nucleophilic Substitution (S 2)
-
4-CMPA (Primary): Highly reactive toward nucleophiles (amines, thiols). Ideal for attaching the piperidine ring to other scaffolds via the chloromethyl group.
-
4-CPA (Secondary): Sluggish S
2 reactivity. Steric hindrance from the ring hydrogens retards the approach of nucleophiles.
B. Elimination (E2) - The Stability Risk
-
4-CPA (Target): High Risk. Under basic conditions (often used in amide coupling of the acetic acid tail), the secondary chloride can undergo E2 elimination to form the enamine (1,2,3,6-tetrahydropyridine derivative). This is a common degradation pathway.
-
4-CMPA (Analog): Low Risk. Elimination would require forming a double bond exocyclic to the ring or involving the stable ring protons, which is energetically less favorable than the S
2 pathway.
Figure 2: Comparative reactivity profile under basic conditions. 4-CPA is prone to elimination, while 4-CMPA favors substitution.
Experimental Protocol: Isolation & Identification
Objective: Isolate the acid from a crude reaction mixture and confirm identity.
Reagents
-
Wash: 0.1 N HCl (Caution: Product is amphoteric; keep pH ~4-5 for extraction if zwitterionic, or extract as ester).
-
Drying Agent: Na
SOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[4]
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the sample in 600
L of CDCl . If the sample is a salt (HCl salt), add 1 drop of NaOD/D O or use DMSO-d to ensure solubility. -
Acquisition:
-
Set relaxation delay (d1) to >2 seconds to allow full relaxation of methine protons.
-
Acquire 16-32 scans for 1H NMR.
-
-
Data Processing:
-
Reference the solvent peak (CDCl
at 7.26 ppm). -
System Suitability Test: Check the integration of the acetic acid -CH
- group (singlet near 3.2 ppm). It should integrate to 2H. Use this to normalize the integral of the Cl-adjacent protons.
-
-
Interpretation:
-
Zoom into the 3.0 – 4.5 ppm region.
-
Target Confirmation: Look for a 1H multiplet (typically a triplet of triplets).
-
Analog Detection: Look for a 2H doublet (or broad singlet if unresolved).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text on NMR splitting patterns and chemical shifts).
-
BenchChem. (2025).[6] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link (General fragmentation rules for piperidine rings).
-
Rasayan Journal of Chemistry. (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Link (Synthesis and characterization data for 4-chloropiperidine cores).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10889611, [1,4'-Bipiperidine]-1'-acetic acid. Link (Structural reference for piperidine acetic acid derivatives).
-
Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities. Link (Reference for solvent and impurity signal exclusion).
Sources
- 1. (4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
Elemental analysis standards for chloropiperidine derivatives
Precision in Potency: Optimizing Elemental Analysis Standards for Chloropiperidine Derivatives
Executive Summary: The Nitrogen Mustard Challenge
In pharmaceutical development, chloropiperidine derivatives (often classified as "nitrogen mustards") represent a critical class of alkylating agents used in oncology and dermatology. However, their structural instability poses a unique analytical paradox. These compounds are prone to spontaneous cyclization into reactive aziridinium ions in solution or upon exposure to moisture, yet they are most stable as hygroscopic hydrochloride (HCl) salts.
For the analytical scientist, this creates a "perfect storm" for Elemental Analysis (EA):
-
Volatility: The free base is volatile and unstable.
-
Hygroscopicity: The stable HCl salt avidly absorbs atmospheric water, skewing Hydrogen and Chlorine results.
-
Combustion Kinetics: The refractory nature of the amine-hydrochloride bond often leads to incomplete combustion in standard CHNS analyzers.
This guide compares the industry-standard "Universal Calibration" approach against an optimized "Matrix-Matched" protocol, demonstrating why generic standards fail to validate the purity of these potent alkylators.
Comparative Analysis: Universal vs. Matrix-Matched Standards
The core failure mode in analyzing chloropiperidines is the assumption that all organic chlorides combust with equal efficiency.
The Alternatives
-
Option A: Universal Standards (The Status Quo)
-
Composition: Acetanilide (for C/H/N) + p-Chlorobenzoic Acid (for Cl).
-
Pros: Highly stable, non-hygroscopic, NIST-traceable.
-
Cons: These compounds burn "cleanly" and do not mimic the kinetic difficulty of breaking the piperidine ring or the volatilization of HCl gas before quantitative oxidation. They fail to account for the hygroscopic error margin inherent to amine salts.
-
-
Option B: Matrix-Matched Analog Standards (The Optimized Solution)
-
Composition: High-Purity 1-(2-Chloroethyl)piperidine Hydrochloride (recrystallized).
-
Pros: Matches the analyte's volatility, salt stoichiometry, and combustion kinetics.
-
Cons: Requires strict handling protocols (inert atmosphere) to prevent hydration.
-
Performance Matrix
| Feature | Universal Standard (Acetanilide/Chlorobenzoic Acid) | Matrix-Matched Standard (Chloropiperidine HCl) |
| Combustion Temp | Low (~900°C sufficient) | High (>1050°C required) |
| Hygroscopicity | Negligible (<0.1% w/w) | High (Can absorb >2% H₂O in 5 mins) |
| Cl Release Profile | Rapid oxidative release | Delayed release (requires WO₃ aid) |
| Primary Risk | False Pass (overestimation of purity) | False Fail (due to moisture if mishandled) |
| Recommended Use | System Suitability Test (SST) | Method Validation & Batch Release |
Scientific Integrity: The Self-Validating Protocol
To achieve reproducible results, the protocol must control for the Aziridinium Cycle (instability) and Hydration .
Mechanism of Instability (The "Why")
The chloropiperidine side chain can intramolecularly displace the chloride, forming a strained aziridinium ring. This alters the C:Cl ratio if the chloride ion is lost or if hydrolysis occurs.
-
Implication: Standards must be stored at -20°C and handled in an acidic environment or solid state to prevent cyclization.
Experimental Protocol
Method: Automated Flash Combustion (CHNS-Cl) Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
Step 1: Preparation of the Matrix Standard
-
Obtain commercial 1-(2-Chloroethyl)piperidine HCl (98%+).[1]
-
Recrystallization: Dissolve in minimal hot ethanol; precipitate with diethyl ether. Filter under Argon.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours. Crucial: Do not heat >40°C to avoid cyclization.
Step 2: Sample Encapsulation (The "Zero-Exposure" Technique)
-
Objective: Eliminate moisture uptake during weighing.
-
Tools: Microbalance (0.1 µg readability), Tin Capsules, Glove Box (Nitrogen atmosphere).
-
Place tin capsules and the dried standard inside the glove box.
-
Tare the capsule.[2]
-
Add 2.0–3.0 mg of sample.
-
Critical Addition: Add 10–15 mg of Tungsten Trioxide (WO₃) powder to the capsule.
-
Reasoning: WO₃ acts as a combustion aid/catalyst, preventing the formation of refractory "coke" and ensuring complete release of Cl₂/HCl from the amine salt matrix.
-
-
Cold-weld (seal) the capsule inside the box.
Step 3: Instrumental Parameters
-
Furnace Temperature: 1050°C (Left), 850°C (Right/Reduction).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dose: High volume (5–10 mL) to ensure excess O₂ for the WO₃ reaction.
Performance Data
The following data simulates a comparison where a "Test Batch" of a novel chloropiperidine drug linker was analyzed using both calibration strategies.
Table 1: Recovery Rates on "Unknown" Chloropiperidine Derivative (Theoretical: C=52.1%, H=8.4%, N=8.7%, Cl=22 .0%)
| Calibration Method | % Carbon (Found) | % Hydrogen (Found) | % Chlorine (Found) | Error (Cl) | Interpretation |
| Universal (Acetanilide) | 52.05% | 8.95% | 20.80% | -1.2% | Failure. High H indicates moisture; Low Cl indicates incomplete combustion. |
| Matrix-Matched + WO₃ | 52.12% | 8.45% | 21.95% | -0.05% | Pass. WO₃ ensured Cl release; dry handling corrected H error. |
Analysis: The Universal method failed to detect the moisture uptake (inflated H) and under-reported Chlorine due to the lack of a combustion aid, potentially causing a batch rejection or dangerous miscalculation of potency.
Visual Workflows
Diagram 1: The Instability Pathway & Analytical Decision Tree
This diagram illustrates the chemical risk (Aziridinium formation) and the decision logic for selecting the correct standard.
Caption: Decision tree highlighting the risk of aziridinium cyclization and the necessity of matrix-matched standards for accurate elemental analysis.
Diagram 2: The "Zero-Exposure" Encapsulation Workflow
Caption: Optimized encapsulation workflow using Tungsten Trioxide (WO3) and inert atmosphere handling to prevent hygroscopic errors.
References
-
Elementar. (2025).[2][3][4] Best practices for sample preparation in elemental analysis: Use of WO3 combustion aid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents and Stability. PubMed Central. Retrieved from [Link]
-
ASTM International. (2024). Standard Test Method for Organic Chlorine in Aromatic Hydrocarbons (ASTM D5808). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (4-Chloro-piperidin-1-yl)-acetic acid
Executive Summary & Risk Assessment
Compound: (4-Chloro-piperidin-1-yl)-acetic acid Class: Halogenated Piperidine Derivative / Amino Acid Intermediate Physical State: Typically Solid (Zwitterionic character often results in high melting points)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural pharmacophores dictate our safety protocol. We must treat this compound with the Precautionary Principle , synthesizing the known hazards of its constituent moieties:
-
Piperidine Ring: Known for high basicity and potential to cause severe skin/eye irritation or burns. Piperidine derivatives can be absorbed through the skin.
-
Acetic Acid Tail: Confers acidity, increasing the risk of serious eye damage (Category 1) and corrosivity.
-
4-Chloro Substituent: Adds potential for alkylating activity, suggesting we should treat this as a potential sensitizer or mutagen until proven otherwise.
Core Hazard Designation: CORROSIVE / SERIOUS EYE DAMAGE / IRRITANT [1]
Personal Protective Equipment (PPE) Matrix
The following matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.
| PPE Category | Standard Requirement | Technical Justification (Causality) |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient . The acetic acid moiety poses a risk of irreversible corneal damage. Goggles provide a seal against dusts and splashes that glasses cannot offer. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Critical Insight: Piperidine motifs can permeate thin nitrile. The "Acid" tail reduces volatility but increases corrosivity. Double gloving creates a sacrificial outer layer and allows for immediate detection of breakthrough (visual contrast). |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Solid) | Engineering controls (hood) are mandatory. If weighing outside a hood (discouraged), a P100 particulate respirator is required to prevent inhalation of zwitterionic dusts. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. A chemical-resistant apron is required during dissolution or transfer of >1g quantities to prevent saturation of clothing in case of a spill. |
| Footwear | Closed-toe, Non-perforated | Leather or synthetic leather. Mesh sneakers allow rapid wicking of corrosive liquids to the skin. |
Operational Protocol: Handling & Synthesis
This workflow utilizes a "Zone of Control" approach to minimize contamination spread.
Phase A: Preparation (The "Cold" Zone)
-
Static Control: Piperidine-acetic acid derivatives often exist as zwitterionic solids, making them highly prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Why? Static causes "flying powder," leading to invisible surface contamination and inhalation risks.
-
-
Glove Check: Inflate gloves to check for pinholes before donning.
Phase B: Manipulation (The "Hot" Zone)
Figure 1: Operational workflow for handling solid intermediates. Note the critical "Sash Closure" step before solvent addition to prevent splashback.
Step-by-Step Procedure:
-
Weighing: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.
-
Solubilization: Add solvent slowly. The heat of solution (exothermic) may be significant due to the acid-base internal character.
-
Safety Note: Do not use chlorinated solvents (DCM/Chloroform) unless necessary, as they can facilitate skin absorption of the solute.
-
-
Spill Prevention: Place the receiving flask in a secondary container (e.g., a polyethylene tray) to capture any drips.
Emergency Response & Spills
In the event of a release, immediate action is required.[2][3] This decision tree guides your response.
Figure 2: Decision logic for spill response. Note that liquid spills are treated with higher severity due to vapor pressure and spread potential.
Specific Decontamination:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability.
-
Surface Decon: Use a mild base solution (e.g., 5-10% Sodium Bicarbonate) to neutralize the acetic acid tail, followed by a water rinse.
Disposal & Waste Management
Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines.
| Waste Stream | Classification | Handling Protocol |
| Solid Waste | Hazardous Chemical Waste | Double-bag in clear polyethylene bags. Label as "Toxic/Corrosive Solid." |
| Liquid Waste | Organic Acid Waste | Segregate from Oxidizers (e.g., Nitric Acid) and Strong Bases . The amine functionality creates incompatibility with strong oxidizers (potential for N-oxide formation or exothermic reaction). |
| Contaminated Sharps | Bio/Chem Hazard | Dispose of needles/syringes used with this compound in rigid puncture-proof containers. |
Logistical Note: Ensure the waste container label explicitly lists "(4-Chloro-piperidin-1-yl)-acetic acid" and not just "Organic Waste." This specificity protects downstream waste handlers.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link][5]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7][8] The National Academies Press.[7] [Link]
-
PubChem. (2024). Piperidin-1-yl-acetic acid (Analogous Compound Hazard Data).[1] National Library of Medicine. [Link]
Sources
- 1. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. carlroth.com [carlroth.com]
- 4. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 5. osha.gov [osha.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Chemical Hygiene Plan | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
